molecular formula C8H9N3OS B1301017 2-Hydrazinyl-6-methoxybenzo[d]thiazole CAS No. 20174-70-3

2-Hydrazinyl-6-methoxybenzo[d]thiazole

Cat. No.: B1301017
CAS No.: 20174-70-3
M. Wt: 195.24 g/mol
InChI Key: QAMZBKMFWQSHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-6-methoxybenzo[d]thiazole (CAS 20174-70-3) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a benzothiazole core fused with a reactive hydrazinyl group, making it a versatile building block for the synthesis of diverse heterocyclic compounds with potential pharmacological activities. Researchers utilize this intermediate to develop novel molecules, particularly in the synthesis of benzothiazole-pyrazole hybrids and indenopyrazol-4(1H)-ones . Scientific studies have demonstrated that derivatives synthesized from this scaffold show promise in various research areas. These include investigations into anticonvulsant agents, where some derivatives have shown activity in maximal electroshock (MES) models, potentially through effects on GABAergic neurotransmission . Furthermore, the scaffold has been used to develop compounds for evaluating antidiabetic activity, showing in vitro inhibitory potential against α-amylase and α-glucosidase enzymes . Researchers also employ this intermediate to create structures for antimicrobial and anticancer studies, with some derivatives exhibiting binding interactions with therapeutic targets like EGFR and HER2 . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZBKMFWQSHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365769
Record name 2-Hydrazinyl-6-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20174-70-3
Record name 2-Hydrazino-6-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20174-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-6-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic routes, experimental protocols, and relevant quantitative data to assist researchers in the efficient preparation of this valuable molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in molecules exhibiting a wide range of biological activities, including but not limited to anticancer and antimicrobial properties. The presence of the hydrazinyl group at the 2-position of the benzothiazole core provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. This guide outlines the primary methods for the synthesis of this important building block.

Synthetic Pathways

Two primary synthetic routes have been established for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired yield, and reaction conditions.

Method A: From 2-Amino-6-methoxybenzo[d]thiazole

This is a widely reported and reliable method that involves the nucleophilic displacement of the amino group of 2-amino-6-methoxybenzo[d]thiazole with hydrazine. The reaction is typically carried out at elevated temperatures in a high-boiling solvent such as ethylene glycol, with the presence of an acid catalyst like hydrochloric acid.

Method_A start 2-Amino-6-methoxybenzo[d]thiazole product This compound start->product Reflux reagents Hydrazine Hydrate Hydrochloric Acid Ethylene Glycol

Caption: Synthetic pathway from 2-Amino-6-methoxybenzo[d]thiazole.

Method B: From 2-Mercapto-6-methoxybenzothiazole

An alternative approach utilizes 2-mercapto-6-methoxybenzothiazole as the starting material. In this method, the mercapto group is displaced by hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions. This method offers a milder reaction temperature compared to Method A.

Method_B start 2-Mercapto-6-methoxybenzothiazole product This compound start->product Reflux reagents Hydrazine Hydrate Ethanol

Caption: Synthetic pathway from 2-Mercapto-6-methoxybenzothiazole.

Experimental Protocols

Method A: Synthesis from 2-Amino-6-methoxybenzo[d]thiazole

This protocol is adapted from a general procedure for the preparation of 2-hydrazinylbenzo[d]thiazoles.[1]

Materials:

  • 2-Amino-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate (80-100%)

  • Concentrated Hydrochloric Acid

  • Ethylene glycol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated hydrochloric acid (2 mL) dropwise to hydrazine hydrate (40 mmol, 1.94 mL) at 0–5 °C with stirring.

  • To this mixture, add ethylene glycol (5 mL).

  • Add 2-amino-6-methoxybenzo[d]thiazole (1.80 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reflux period, cool the mixture to room temperature and continue stirring overnight.

  • The resulting precipitate is collected by filtration.

  • The crude product is then recrystallized from ethanol to yield pure this compound.

Method B: Synthesis from 2-Mercapto-6-methoxybenzothiazole

This is a generalized procedure based on the synthesis of analogous compounds.[2]

Materials:

  • 2-Mercapto-6-methoxybenzothiazole

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Dissolve 2-mercapto-6-methoxybenzothiazole (0.01 mol) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

ParameterMethod AMethod B
Starting Material2-Amino-6-methoxybenzo[d]thiazole2-Mercapto-6-methoxybenzothiazole
Key ReagentsHydrazine hydrate, HCl, Ethylene glycolHydrazine hydrate, Ethanol
Reaction Time6 hours4 - 8 hours
TemperatureReflux (Ethylene glycol)Reflux (Ethanol)
Reported Yield87.1%[1]Not explicitly reported for this analog

Table 2: Physicochemical and Spectroscopic Data

PropertyDataReference
Molecular FormulaC₈H₉N₃OS[3]
Molecular Weight195.24 g/mol [3]
Melting Point143-145 °C[1]
AppearancePurple powder[1]
¹H NMR Data available[3]
¹³C NMR Data available[3]
Mass Spec (GC-MS) Data available[3]

Note: Specific NMR and MS spectral data can be accessed through the PubChem database (CID 1987846).[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (2-Amino or 2-Mercapto derivative) reagents Add Reagents (Hydrazine Hydrate, Solvent, etc.) start->reagents reaction Heat under Reflux (Monitor by TLC) reagents->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitation / Crystallization cooling->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product analysis Characterization (MP, NMR, MS) product->analysis

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide provides essential information for the successful synthesis of this compound. The presented methods, experimental protocols, and data are intended to support researchers in their efforts to prepare this versatile intermediate for applications in drug discovery and development. The choice between the two primary synthetic routes will likely be dictated by the availability of the respective starting materials and the desired reaction scale. For a well-established and high-yielding procedure, Method A is recommended based on the available literature.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for its synthesis and property determination.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the available and predicted data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉N₃OSPubChem[1]
Molecular Weight 195.24 g/mol PubChem[1]
Melting Point 164-167 °CChemicalBook[2]
Boiling Point (Predicted) 392.2 ± 44.0 °CChemicalBook[2]
pKa (Predicted) 2.69 ± 0.20ChemicalBook[2]
XLogP3 (Computed) 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Solubility Not experimentally determined. A general protocol for determination is provided below.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided to facilitate reproducible research.

Synthesis of this compound

A general and effective method for the synthesis of 2-hydrazinylbenzo[d]thiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[2][3]

Materials:

  • 2-Amino-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate (80-100%)

  • Concentrated Hydrochloric Acid

  • Ethylene glycol

  • Ethanol

Procedure:

  • In a round-bottom flask, cool a suspension of hydrazine hydrate in ethylene glycol to 0-5 °C.

  • Slowly add concentrated hydrochloric acid dropwise to the cooled suspension.

  • Add 2-amino-6-methoxybenzo[d]thiazole to the reaction mixture.

  • Reflux the mixture for approximately 3-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration and washed with distilled water.

  • The crude product is then recrystallized from ethanol to yield purified this compound.[2][3]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Purified water (or other relevant aqueous buffers, e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the solid phase from the supernatant.

  • Carefully remove an aliquot of the clear supernatant for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method. This concentration represents the equilibrium solubility.

Potential Biological Activity and Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, derivatives of 2-hydrazinylbenzothiazole have demonstrated potent anticancer activity.[4][5][6][7][8] A plausible mechanism of action for these compounds involves the induction of apoptosis (programmed cell death) in cancer cells.

The diagram below illustrates a generalized workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 2-Amino-6-methoxybenzo[d]thiazole C Reflux (3-6h) A->C Add to B Hydrazine Hydrate Concentrated HCl Ethylene Glycol B->C Add D Cooling & Precipitation C->D E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

The following diagram depicts a simplified, hypothetical signaling pathway for the induction of apoptosis by a 2-hydrazinylbenzothiazole derivative in a cancer cell.

G compound 2-Hydrazinylbenzothiazole Derivative receptor Cellular Target (e.g., Enzyme, Receptor) compound->receptor Binds to cell_membrane Cell Membrane signal_cascade Signal Transduction Cascade receptor->signal_cascade Initiates apoptosis Apoptosis Induction signal_cascade->apoptosis Leads to caspases Caspase Activation apoptosis->caspases cell_death Programmed Cell Death caspases->cell_death

Caption: Plausible apoptotic pathway induced by a 2-hydrazinylbenzothiazole derivative.

References

Technical Guide: 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20174-70-3

This technical guide provides a comprehensive overview of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a benzothiazole derivative characterized by a hydrazine group at the 2-position and a methoxy group at the 6-position.[1][2][3][4] This structure serves as a versatile scaffold for the synthesis of various bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20174-70-3[1][2][3]
Molecular Formula C₈H₉N₃OS[2][3][4]
Molecular Weight 195.24 g/mol [2][3]
IUPAC Name (6-methoxy-1,3-benzothiazol-2-yl)hydrazine[3]
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NN[3]
Physical State Solid, powderN/A
Purity Typically ≥95%[2]
Storage Temperature 2-8 °C[2]

Table 2: Spectroscopic Data of a Representative Benzothiazole Hydrazone Derivative

TechniqueObserved Peaks/Signals
¹H NMR (DMSO-d₆, ppm) δ 12.28 (s, 1H, NH), 8.06 (s, 1H, CH), 7.90 (d, J = 2.2 Hz, 1H, H-4), 7.52 (dd, J = 12.3, 1.9 Hz, 1H, H-2′), 7.45–7.41 (m, 2H, H-6′,7), 7.31 (dd, J = 8.5, 2.2 Hz, 1H, H-5), 7.26 (t, J = 8.6 Hz, 1H, H-5′), 4.18 (t, J = 5.7 Hz, 2H, H-1″), 3.83 (s, 3H, OCH₃), 2.69 (t, J = 5.7 Hz, 2H, H-2″), 2.25 (s, 6H, H-3″)
¹³C NMR (DMSO-d₆, ppm) δ 166.88 (C-2), 159.76 (C-4′), 144.02 (CH), 129.07 (C-7a), 128.07 (C-2′,6′), 126.85 (C-1′), 125.87 (C-5), 121.45 (C-4), 121.37 (C-6), 117.43 (C-7), 114.84 (C-3′,5′), 66.50 (C-1″), 51.25 (C-2″), 46.96 (C-3″), 11.85 (C-4″)
IR (ν, cm⁻¹) 3061, 2967, 2870, 2814, 1603, 1571, 1511, 1442, 1245, 1169, 1027, 827, 748, 527
Mass Spectrometry (EI⁺) m/z = 368.9 [M]⁺

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for analogous 2-hydrazinylbenzothiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[5]

Materials:

  • 6-methoxybenzo[d]thiazol-2-amine

  • Hydrazine hydrate (80%)

  • Ethylene glycol

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • To a suspension of 6-methoxybenzo[d]thiazol-2-amine (0.02 mol) in ethylene glycol (40 mL), add hydrazine hydrate (0.06 mol).

  • Cool the mixture to 5-6 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (10 mL) dropwise to the suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash thoroughly with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Procedure for Synthesis of Hydrazone Derivatives

The hydrazinyl group of this compound is a key functional group for the synthesis of various hydrazone derivatives, which have shown significant biological activities.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Benzothiazole derivatives, particularly hydrazones, have been investigated as potent anticancer agents. Their mechanism of action is multifaceted and can involve the modulation of key signaling pathways that are often dysregulated in cancer. Studies on similar compounds have shown that they can induce apoptosis and inhibit cell proliferation.

One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Benzothiazole derivatives have been shown to downregulate EGFR protein levels. This, in turn, affects downstream signaling cascades that are crucial for cancer cell survival and proliferation, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

anticancer_pathway BTH_derivative 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivative EGFR EGFR BTH_derivative->EGFR Inhibits JAK JAK BTH_derivative->JAK STAT3 STAT3 BTH_derivative->STAT3 ERK ERK BTH_derivative->ERK AKT AKT BTH_derivative->AKT mTOR mTOR BTH_derivative->mTOR Bax Bax (Pro-apoptotic) BTH_derivative->Bax Upregulates EGFR->JAK EGFR->ERK EGFR->AKT JAK->STAT3 AKT->mTOR Apoptosis Apoptosis Bax->Apoptosis

Caption: Anticancer mechanism of benzothiazole derivatives.

Antimicrobial Activity

Hydrazone derivatives of benzothiazoles have also been identified as promising antimicrobial agents. One of the key mechanisms of their antibacterial action is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to the active site of DNA gyrase, these compounds prevent its function, leading to the inhibition of bacterial growth.

antibacterial_workflow BTH_derivative 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivative DNA_gyrase Bacterial DNA Gyrase BTH_derivative->DNA_gyrase Binds to and Inhibits DNA_replication DNA Replication & Transcription DNA_gyrase->DNA_replication Enables Inhibition Inhibition of Growth DNA_gyrase->Inhibition Bacterial_growth Bacterial Growth DNA_replication->Bacterial_growth Bacterial_growth->Inhibition experimental_workflow start Start: 2-Hydrazinyl-6- methoxybenzo[d]thiazole synthesis Synthesis of Hydrazone Derivatives start->synthesis purification Purification (Recrystallization/ Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization biological_screening Biological Screening (Anticancer/Antimicrobial Assays) characterization->biological_screening sar_studies Structure-Activity Relationship (SAR) Studies biological_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis Iterative Refinement end End: Potent Bioactive Compound lead_optimization->end

References

A Technical Guide to the Biological Activities of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-hydrazinyl-6-methoxybenzo[d]thiazole derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development efforts in this area.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the reaction of 6-methoxy-2-aminobenzothiazole with hydrazine hydrate to form the key 2-hydrazinyl intermediate.[1] This intermediate is then condensed with a variety of substituted aldehydes or ketones to yield the final hydrazone derivatives.[1][2] Purification is often achieved through techniques like column chromatography, and structural confirmation is performed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.[1][2]

G General Synthesis Workflow A Starting Material (e.g., 6-methoxy-2-aminobenzothiazole) B Reaction with Hydrazine Hydrate A->B C Intermediate (2-Hydrazinyl-6-methoxybenzothiazole) B->C D Condensation with Substituted Aldehydes C->D E Crude Hydrazone Derivatives D->E F Purification (e.g., Column Chromatography) E->F G Pure Derivatives F->G H Structural Characterization (NMR, MS, FT-IR) G->H I Biological Activity Screening G->I

General workflow for synthesis and evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative potential against various human cancer cell lines.[2] The substitution at the C-6 position with a methoxy group has been identified as a key contributor to their potent cytotoxic effects.[2]

Quantitative Antiproliferative Data

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected 2-hydrazone-bridged benzothiazole derivatives featuring a methoxy group at the C-6 position.

Compound IDPhenyl Ring SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Derivative 13-MethoxyCapan-1 (Pancreatic)1.3 - 12.8[2]
Derivative 23-FluoroCapan-1 (Pancreatic)1.3 - 12.8[2]
Derivative 33-MethoxyNCI-H460 (Lung)1.3 - 12.8[2]
Derivative 43-FluoroNCI-H460 (Lung)1.3 - 12.8[2]
Hydrazine-based Benzothiazole 114-Hydroxy-methoxybenzylideneHeLa (Cervical)2.41[3]
Hydrazine-based Benzothiazole 114-Hydroxy-methoxybenzylideneCOS-7 (Kidney)4.31[3]

Note: The data indicates a range of potent activities, with some compounds showing efficacy in the low micromolar range.

Mechanism of Action: EGFR Inhibition

Several studies suggest that benzothiazole-hydrazone hybrids may act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a crucial tyrosine kinase that regulates cell growth, apoptosis, and metastasis, making it a prime target in oncology.[2] By inhibiting EGFR, these compounds can disrupt downstream signaling pathways essential for tumor cell proliferation and survival.

G Simplified EGFR Signaling Pathway Inhibition Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Pathway Activates Response Cell Proliferation & Survival Pathway->Response Inhibitor 2-Hydrazinyl-6-methoxy- benzothiazole Derivative Inhibitor->EGFR Inhibits

Potential inhibition of the EGFR signaling cascade.
Structure-Activity Relationship (SAR)

The biological activity of these derivatives is closely linked to the substitutions at both the C-6 position of the benzothiazole ring and the attached phenyl ring.[2]

G Structure-Activity Relationship (SAR) Summary core Benzothiazole Core C-2 Position (Hydrazone Linker) C-6 Position c6_effect Methoxy Group: Consistently strong antiproliferative effects core:f2->c6_effect phenyl_ring Phenyl Ring Substituents core:f1->phenyl_ring phenyl_effects 3-Methoxy or 3-Fluoro: Potent Activity 4-N,N-dialkylamino: Superior Activity phenyl_ring->phenyl_effects

Key structural features influencing anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for their antimicrobial potential. They have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various pathogenic microbes.

Compound ID/ClassTarget MicrobeMIC (µg/mL)Reference
Compound 37 (6-chloro analog)Pseudomonas aeruginosa4[2]
Compound 3e (substituted)Escherichia coli62.5[4]
Compound 3i (substituted)Escherichia coli62.5[4]
Compound 3a (substituted)Pseudomonas aeruginosa50[4]
Compound 3h (substituted)Pseudomonas aeruginosa62.5[4]
General (3a-j)Staphylococcus aureusExcellent Potential[4]

Note: Some derivatives show greater potency against specific strains compared to standard drugs like Ampicillin (MIC=100µg/mL).[4]

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation and comparison of the biological activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is widely used to assess the antiproliferative effects of chemical compounds on cancer cell lines.[5]

  • Cell Seeding: Plate human cancer cells in 96-well plates at a specific density and incubate to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions with the culture medium to achieve a range of final concentrations. Treat the cells with these dilutions and incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for assessing a compound's ability to inhibit a specific enzyme, such as EGFR.[5]

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., EGFR tyrosine kinase) and its specific substrate in an appropriate assay buffer.

  • Compound Incubation: Pre-incubate the test compounds at various concentrations with the enzyme for a defined period to allow for binding.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-compound mixture.[5]

  • Reaction Incubation: Incubate the reaction mixture at a specific temperature for a set time.[5]

  • Termination and Detection: Stop the reaction and measure the formation of the product or the consumption of the substrate using a suitable detection method (e.g., fluorescence, absorbance).[5]

  • IC₅₀ Determination: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.[5]

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Hydrazinyl-6-methoxybenzo[d]thiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydrazinyl-6-methoxybenzo[d]thiazole scaffold and its analogues represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their mechanism of action, with a primary focus on their anticancer and antimicrobial properties. While specific mechanistic data for this compound is limited in publicly available literature, this document draws upon studies of closely related derivatives to elucidate plausible biological targets and signaling pathways. This guide also provides detailed experimental protocols for key assays and presents quantitative data for analogous compounds to support further research and drug development efforts.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a hydrazinyl or hydrazone moiety at the 2-position of the benzothiazole ring has been shown to be a critical pharmacophore, enhancing the therapeutic potential of these molecules. Derivatives of 2-hydrazinyl-benzo[d]thiazole have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The 6-methoxy substitution on the benzothiazole ring is a common feature in many biologically active molecules, often contributing to improved potency and pharmacokinetic properties.

This guide aims to provide a comprehensive overview of the putative mechanisms of action for this compound and its related compounds, present available quantitative biological data, and offer detailed experimental methodologies to facilitate further investigation.

Anticancer Mechanism of Action

The anticancer activity of 2-hydrazinyl-benzo[d]thiazole derivatives is multifaceted, primarily attributed to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies on related benzothiazole derivatives suggest that they induce programmed cell death in cancer cells through multiple pathways. A key putative mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

A study on a structurally similar compound, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), revealed that it induces apoptosis in human leukemia cells (HL60 and U937).[4] The proposed mechanism involves:

  • Increased ROS levels: The compound leads to an elevation of intracellular ROS.[4]

  • Mitochondrial Membrane Potential Collapse: The increase in ROS disrupts the mitochondrial membrane potential.[4]

  • Cytochrome c Release: This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: Cytoplasmic cytochrome c activates a caspase cascade, including caspase-9 and the executioner caspase-3.[4]

  • PARP Cleavage and DNA Fragmentation: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent fragmentation of nuclear DNA, hallmarks of apoptosis.[4]

Furthermore, the apoptotic activity of AMBAN was found to be associated with the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.[4]

Other benzothiazole derivatives have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[5] Downregulation of EGFR and modulation of key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR have also been implicated in the anticancer effects of 2-substituted benzothiazoles.[6]

Cell Cycle Arrest

Derivatives of 2-hydrazinyl-benzo[d]thiazole have been reported to cause cell cycle arrest, predominantly at the G2/M phase.[5][7] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. For instance, benzothiazole-hydrazone 2-anilinopyridyl (BTBA) hybrids have been shown to induce G2/M phase cell cycle arrest in a concentration-dependent manner in various cancer cell lines.[7] This effect is often a precursor to the induction of apoptosis.

Antimicrobial Mechanism of Action

The 2-hydrazinyl-thiazole and benzothiazole scaffolds are known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.

Antibacterial Activity

While the precise antibacterial mechanism for this compound is not fully elucidated, a plausible target is the bacterial fatty acid synthesis (FAS-II) pathway.[8] Inhibition of this pathway disrupts the synthesis of essential fatty acids required for bacterial cell membrane integrity, leading to bacterial cell death.

Studies on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives as anti-mycobacterial agents suggest the inhibition of KasA, a β-ketoacyl-ACP synthase involved in mycolic acid biosynthesis, which is a critical component of the mycobacterial cell wall.[9]

Antifungal Activity

Some 2-(2-hydrazinyl)thiazole derivatives have demonstrated potent antifungal activity. One study revealed that a specific derivative induces apoptosis in Candida species, suggesting a novel mechanism for its antifungal action.[3]

Other Potential Mechanisms of Action

Beyond anticancer and antimicrobial activities, benzothiazole-hydrazone analogues have been explored for other therapeutic applications:

  • H+/K+ ATPase Inhibition: Certain derivatives have shown potential as inhibitors of the proton pump H+/K+ ATPase, suggesting a possible application in treating gastric ulcers.[2]

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, has been reported for some benzothiazole-hydrazone compounds.[2]

  • Carbonic Anhydrase Inhibition: Various benzothiazole derivatives have been identified as inhibitors of carbonic anhydrase isoforms, which are implicated in several pathological conditions.[10]

Quantitative Data

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineActivityIC50 ValueReference
Hydrazine based benzothiazoleHeLaCytotoxic2.41 µM[11]
Hydrazine based benzothiazoleCOS-7Cytotoxic4.31 µM[11]
Semicarbazone containing BTAHT29Antitumor0.015 µM[11]
Semicarbazone containing BTAH460Antitumor0.28 µM[11]
Semicarbazone containing BTAA549Antitumor1.53 µM[11]
Semicarbazone containing BTAMDA-MB-231Antitumor0.68 µM[11]
Benzothiazole-triazole hybrid (trichloro substituted)Triple-negative breast cancerCytotoxic30.49 µM[5]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicroorganismActivityMIC ValueReference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesVarious bacteria and fungiAntimicrobial12.5-100 µg/mL[12]

Experimental Protocols

The following are detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of 2-hydrazinyl-benzo[d]thiazole derivatives. These protocols are adapted from established methodologies for this class of compounds.[8]

Anticancer Cell Viability Assay (Resazurin-Based)

Objective: To determine the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Principle: Resazurin, a non-fluorescent blue dye, is reduced by metabolically active, viable cells to the highly fluorescent pink product, resorufin. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 384-well black, clear-bottom sterile microplates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

  • Automated liquid handler or multichannel pipettes

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the test compound stock solution in DMSO in a separate compound plate.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions, DMSO (vehicle control), and a positive control to the designated wells of the cell plate.

  • Incubation:

    • Incubate the cell plates with the compounds for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition and Measurement:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of this compound derivatives required to inhibit the growth of a specific bacterial strain.

Principle: The broth microdilution method is used to determine the MIC. The lowest concentration of the compound that prevents visible growth of the bacteria is considered the MIC.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 384-well microplates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., a known antibiotic like Ampicillin)

  • Vehicle control (DMSO)

  • Automated liquid handler or multichannel pipettes

  • Plate reader (for OD600 measurement) or resazurin solution and fluorescence plate reader

Procedure:

  • Compound Plate Preparation:

    • In a 384-well source plate, perform a 2-fold serial dilution of the compound stock in DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Using a liquid handler, transfer a small volume (e.g., 500 nL) of the diluted compounds, DMSO, and control antibiotic from the source plate to a 384-well assay plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

    • Seal the plates and incubate for 16-20 hours at 35°C with agitation.

  • MIC Determination:

    • Method A (OD600): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.

    • Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis ROS ROS Mito Mitochondrion ROS->Mito Dysfunction CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Casp3->Apoptosis Compound 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivative Compound->EGFR Inhibition Compound->p38 Activation Compound->ROS Induction G cluster_cell_viability Anticancer Cell Viability Workflow cluster_mic Antimicrobial MIC Workflow CV1 Plate Cancer Cells (384-well plate) CV2 Incubate 24h CV1->CV2 CV3 Add Compound (Serial Dilution) CV2->CV3 CV4 Incubate 48-72h CV3->CV4 CV5 Add Resazurin CV4->CV5 CV6 Incubate 2-4h CV5->CV6 CV7 Measure Fluorescence CV6->CV7 CV8 Calculate IC50 CV7->CV8 MIC1 Prepare Compound Plate (Serial Dilution) MIC3 Inoculate Assay Plate with Bacteria & Compound MIC1->MIC3 MIC2 Prepare Bacterial Inoculum MIC2->MIC3 MIC4 Incubate 16-20h MIC3->MIC4 MIC5 Measure OD600 or Add Resazurin MIC4->MIC5 MIC6 Determine MIC MIC5->MIC6

References

Potential Therapeutic Targets of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 2-Hydrazinyl-6-methoxybenzo[d]thiazole has emerged as a compound of significant interest due to its potential as a precursor for novel therapeutic agents. The introduction of a hydrazinyl group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring system provides a versatile platform for chemical modification, leading to a wide array of derivatives with potent biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and drug development in this promising area.

Key Therapeutic Areas and Molecular Targets

Research has identified several key therapeutic areas where derivatives of this compound show significant promise. These include oncology, infectious diseases, and conditions related to enzyme dysregulation.

Anticancer Activity

A substantial body of evidence highlights the anticancer potential of 2-hydrazinyl-benzothiazole derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Identified Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): Several studies have reported that benzothiazole–hydrazone hybrids are potent inhibitors of EGFR tyrosine kinase activity. EGFR is a key regulator of cell growth, proliferation, apoptosis, and metastasis, making it a critical target in cancer therapy. The 6-methoxy substitution on the benzothiazole ring has been shown to enhance this anticancer activity.

  • Ras/MAPK/eIF4E Signaling Pathway: Certain hydrazinyl-thiazole derivatives have been shown to modulate the Ras/MAPK/eIF4E signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis and reduced cell migration.

  • Tubulin Polymerization: Some derivatives have been found to cause cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization, a mechanism shared by several established anticancer drugs.

Antimicrobial Activity

Derivatives of this compound have exhibited encouraging antibacterial and antifungal activities against a variety of pathogenic microorganisms.

Potential Mechanisms of Action:

The exact mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties conferred by the benzothiazole core and its substituents are believed to play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Enzyme Inhibition

Beyond cancer-related kinases, derivatives of this scaffold have shown inhibitory activity against other classes of enzymes.

Identified Enzyme Targets:

  • H+/K+ ATPase (Proton Pump): Certain benzo[d]thiazole-hydrazone analogues have demonstrated excellent inhibitory activity against H+/K+ ATPase, the enzyme responsible for gastric acid secretion. This makes them potential candidates for the development of drugs to treat acid-related gastrointestinal disorders.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various derivatives of 2-hydrazinyl-benzothiazole and related compounds.

Table 1: Anticancer Activity (IC50 Values)

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazine based benzothiazole2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2HeLa2.41
Hydrazine based benzothiazole2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2COS-74.31
Substituted bromopyridine acetamide benzothiazoleDerivative 29SKRB-3 (Breast)0.0012
Substituted bromopyridine acetamide benzothiazoleDerivative 29SW620 (Colon)0.0043
Substituted bromopyridine acetamide benzothiazoleDerivative 29A549 (Lung)0.044
Substituted bromopyridine acetamide benzothiazoleDerivative 29HepG2 (Liver)0.048
Nitrobenzylidene containing thiazolidine derivativeDerivative 54MCF-7 (Breast)0.036
Nitrobenzylidene containing thiazolidine derivativeDerivative 54HepG2 (Liver)0.048
Chlorobenzyl indole semicarbazide benzothiazoleDerivative 55HT-29 (Colon)0.024
Chlorobenzyl indole semicarbazide benzothiazoleDerivative 55H460 (Lung)0.29
Chlorobenzyl indole semicarbazide benzothiazoleDerivative 55A549 (Lung)0.84
Chlorobenzyl indole semicarbazide benzothiazoleDerivative 55MDA-MB-231 (Breast)0.88
Benzothiazole-acylhydrazonesCompound 4dC6 (Glioma)30[1]
Benzothiazole-acylhydrazonesCompound 4eA549 (Lung)30[1]
Benzothiazole-acylhydrazonesCompound 4hC6 (Glioma)30[1]

Table 2: Enzyme Inhibition (IC50 Values)

Compound ClassEnzymeIC50 (µM)Reference
Benzo[d]thiazole-hydrazonesH+/K+ ATPaseLower than omeprazole (standard)[2]
Sulfonyl thiazolyl-hydrazone derivativesEGFR kinase0.037 - 0.317[3]

Table 3: Antimicrobial Activity (MIC Values)

Compound ClassMicroorganismMIC (µg/mL)Reference
Hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acidP. aeruginosa, S. aureus, E. coli, P. vulgaris, B. licheniformis, M. varians0.39 - 1.56[4]
Hydrazide–hydrazones of isonicotinic acidGram-positive bacteria1.95 - 7.81[5]
1,2,3-thiadiazole hydrazide–hydrazoneStaphylococcus spp.1.95[5]
1,2,3-thiadiazole hydrazide–hydrazoneE. faecalis15.62[5]
Pyrazolo-1,2-benzothiazine acetamidesS. aureus (multidrug-resistant)8.0[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

The synthesis of the core compound can be achieved through the reaction of 6-methoxy-benzothiazol-2-amine with hydrazine hydrate.

Materials:

  • 6-methoxy-benzothiazol-2-amine

  • Hydrazine hydrate (80%)

  • Ethylene glycol

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • To a suspension of hydrazine hydrate in ethylene glycol, add concentrated hydrochloric acid dropwise at 5-6 °C.

  • Add 6-methoxy-benzothiazol-2-amine to the mixture.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 coated 96-well plates

  • ATP solution

  • Anti-phosphotyrosine antibody (HRP-conjugated)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of the poly(Glu, Tyr) coated plate.

  • Add the EGFR kinase to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP solution and incubate for 30-60 minutes at 37°C.

  • Wash the wells with wash buffer.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 30-60 minutes at room temperature.

  • Wash the wells again with wash buffer.

  • Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

H+/K+ ATPase Inhibition Assay

This assay determines the inhibitory effect of compounds on the proton pump.

Materials:

  • Gastric microsomes (source of H+/K+ ATPase) prepared from fresh sheep or pig stomachs.

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • MgCl₂ solution

  • KCl solution

  • ATP solution

  • Test compounds

  • Omeprazole (standard inhibitor)

  • Trichloroacetic acid (TCA)

  • Reagents for phosphate determination (e.g., Fiske-Subbarow reagent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, KCl, and the gastric microsomal preparation.

  • Add various concentrations of the test compound or omeprazole to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding ice-cold TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method) by measuring the absorbance at a specific wavelength (e.g., 660 nm).

  • Calculate the percentage of H+/K+ ATPase inhibition and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (EGFR, H+/K+ ATPase) characterization->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) cytotoxicity->pathway_analysis apoptosis Apoptosis Assays (Annexin V, Caspase Activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle animal_models Xenograft Models (Tumor Growth Inhibition) pathway_analysis->animal_models toxicity Toxicity Studies animal_models->toxicity

Experimental workflow for drug discovery.

ras_mapk_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK eIF4E eIF4E ERK->eIF4E Proliferation Cell Proliferation, Survival, Metastasis eIF4E->Proliferation Inhibitor 2-Hydrazinyl-benzo[d]thiazole Derivative Inhibitor->EGFR Inhibitor->Ras Indirect inhibition

Inhibition of the Ras/MAPK signaling pathway.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities against critical targets in cancer, microbial infections, and enzymatic pathways underscore their potential in addressing significant unmet medical needs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new and more potent drug candidates based on this privileged chemical structure. Further investigations into the precise mechanisms of action, structure-activity relationships, and in vivo efficacy are warranted to fully realize the therapeutic potential of this important class of compounds.

References

The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the rich history and scientific evolution of benzothiazole and its derivatives. From its seminal synthesis in the late 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document details the key discoveries, pivotal applications, and core experimental methodologies that have defined the field. This guide is intended to serve as a valuable resource, offering in-depth technical information, structured data for comparative analysis, and visual representations of critical biological pathways and experimental workflows.

A Historical Overview: From Industrial Workhorse to Medicinal Marvel

The journey of the benzothiazole nucleus is a compelling narrative of chemical discovery and application, evolving from an industrial curiosity to a cornerstone of modern drug development.

The story begins in 1879 with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazole.[1][2] However, it was not until 1921 that a significant industrial application for a benzothiazole derivative emerged. Scientists at Goodyear Tire & Rubber and Pirelli discovered that 2-mercaptobenzothiazole (MBT) and its derivatives are highly effective vulcanization accelerators for rubber.[2][3] This discovery, largely credited to Lorin B. Sebrell, revolutionized the rubber industry by enabling the production of stronger, more durable materials with shorter processing times and lower energy consumption.[4]

For several decades, the primary application of benzothiazoles remained in the industrial sector. The parent benzothiazole molecule itself was not isolated from a natural source until 1967, when it was identified as a volatile component of American cranberries.[2]

The latter half of the 20th century marked a significant paradigm shift. Researchers began to uncover the vast pharmacological potential of the benzothiazole scaffold, leading to an explosion of research into its derivatives.[2] This exploration revealed a remarkable breadth of biological activities, establishing the benzothiazole core as a "privileged scaffold" in medicinal chemistry. Today, benzothiazole derivatives are integral components of numerous therapeutic agents, targeting a wide array of diseases.[2]

Key Milestones in the History of Benzothiazole

YearMilestoneKey Figure(s)/Institution(s)Significance
1879 First synthesis of 2-substituted benzothiazolesA.W. von HofmannFoundational discovery of the benzothiazole ring system.
1921 Discovery of 2-mercaptobenzothiazole as a rubber vulcanization acceleratorLorin B. Sebrell (Goodyear), PirelliRevolutionized the rubber industry, leading to more durable and efficiently produced rubber products.
1967 Isolation of the parent benzothiazole from a natural source (cranberries)A. E. Stafford et al.Demonstrated the natural occurrence of the benzothiazole scaffold.
Late 20th Century Emergence as a "privileged scaffold" in medicinal chemistryNumerous researchers worldwideLed to the discovery of a wide range of biological activities and the development of numerous drug candidates.
1995 FDA approval of Riluzole for Amyotrophic Lateral Sclerosis (ALS)First benzothiazole-containing drug approved for a neurodegenerative disease.[5][6]
1997 FDA approval of Pramipexole for Parkinson's DiseasePharmacia and UpjohnProvided a new therapeutic option for managing Parkinson's disease.[7]

Core Synthetic Methodologies: Building the Benzothiazole Scaffold

The construction of the benzothiazole ring system is a cornerstone of its chemistry. A variety of synthetic strategies have been developed over the years, with the most common and versatile being the condensation of 2-aminothiophenol with various electrophilic partners.

General Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

This protocol describes a widely used method for the synthesis of 2-aryl-benzothiazoles.

Experimental Protocol:

  • Materials:

    • 2-Aminothiophenol

    • Substituted aromatic aldehyde

    • Solvent (e.g., ethanol, dimethylformamide (DMF))

    • Oxidizing agent (e.g., air, hydrogen peroxide)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq) in the chosen solvent.

    • To this solution, add 2-aminothiophenol (1.0 eq).

    • The reaction mixture is then stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The reaction is often open to the air to allow for oxidation.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • If the product precipitates, it is isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aryl-benzothiazole.

  • Characterization:

    • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis Workflow Diagram:

G General Workflow for 2-Arylbenzothiazole Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants 2-Aminothiophenol + Aromatic Aldehyde Reaction Condensation & Oxidative Cyclization Reactants->Reaction Crude_Product Crude 2-Arylbenzothiazole Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure 2-Arylbenzothiazole Purification->Pure_Product Characterization NMR, Mass Spectrometry Pure_Product->Characterization G Inhibition of PI3K/Akt Pathway by Benzothiazole Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibition G MTT Assay Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Benzothiazole Derivative Incubate_24h_1->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Spectroscopic Profile of 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data for 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in drug discovery, offering key data and experimental context.

Molecular Structure and Properties
  • IUPAC Name: (6-methoxy-1,3-benzothiazol-2-yl)hydrazine[1]

  • Molecular Formula: C₈H₉N₃OS[1]

  • Molecular Weight: 195.24 g/mol [1]

  • CAS Number: 20174-70-3[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific peak assignments for the parent compound are not detailed in the provided search results, data for closely related derivatives and general procedures are available. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Table 1: Representative NMR Data for Benzothiazole Derivatives

Nucleus Chemical Shift (δ) ppm - Representative Data for Derivatives
¹H NMR Signals for aromatic protons, methoxy group protons, and hydrazinyl protons are expected. For a related hydrazone derivative, aromatic protons appear between δ 7.0-8.1 ppm, and the methoxy protons (OCH₃) appear as a singlet around δ 3.83 ppm.[2]

| ¹³C NMR | For a related hydrazone derivative, the key carbon signals include the C-2 of the benzothiazole ring at δ ~167 ppm, the methoxy carbon (OCH₃) at δ ~55.5 ppm, and various aromatic carbons between δ 108-150 ppm.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Key IR Absorption Bands

Functional Group Wavenumber (ν, cm⁻¹) - Expected Range
N-H Stretch (Hydrazine) 3400 - 3250
C-H Stretch (Aromatic) 3100 - 3000
C=N Stretch (Thiazole) 1630 - 1575
C-O Stretch (Methoxy) 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-S Stretch 710 - 620

Note: These are typical ranges. Data for a closely related hydrazone derivative shows characteristic peaks at 3074 cm⁻¹ (C-H aromatic), 1607 cm⁻¹ (C=N), and 1261 cm⁻¹ (C-O).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

Technique Ionization Mode m/z Value Note
GC-MS EI+ 195 [M]⁺, 178, 122 The peak at m/z 195 corresponds to the molecular ion.[1]

| ESI-MS | Positive | Calculated for C₈H₉N₃OS: 195.0466[1] | High-resolution mass spectrometry provides the exact mass. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on common laboratory practices for similar compounds.[3][4][5]

Synthesis of this compound

A general method for synthesizing 2-hydrazinylbenzothiazoles involves the reaction of a 2-substituted benzothiazole with hydrazine hydrate.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-Amino-6-methoxybenzo[d]thiazole reagents Hydrazine Hydrate Ethylene Glycol Conc. HCl (catalytic) start->reagents Add process Reflux (3-4 hours) reagents->process Heat product This compound process->product Cool, Filter & Recrystallize

Caption: General synthesis workflow for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[2][3] The acquisition parameters (pulse sequence, number of scans, relaxation delay) are optimized to obtain high-quality spectra.

IR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).[7] A background spectrum is recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and passed through a gas chromatography column before entering the ion source.[1] For ESI-MS, the sample is dissolved in a suitable solvent and infused directly or via LC.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the resulting ions.

Logical Workflow: From Synthesis to Characterization

The process of studying a new compound like this compound follows a logical progression from synthesis to detailed structural analysis and finally to biological evaluation.

G cluster_characterization Spectroscopic Analysis cluster_purity Chromatography A Synthesis & Purification B Structural Confirmation A->B Provides sample for D Biological Screening (e.g., Anticancer, Antimicrobial) B->D Enables E NMR (1H, 13C) B->E F Mass Spectrometry B->F G IR Spectroscopy B->G C Purity Assessment C->A Guides purification H TLC / HPLC C->H

Caption: Logical workflow from synthesis to biological evaluation.

References

A Technical Guide to the Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the most common and effective precursors, presents detailed experimental protocols, and summarizes quantitative data to facilitate comparison and replication.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved through several key pathways, primarily commencing from three readily accessible starting materials: 2-Amino-6-methoxybenzo[d]thiazole , 2-Mercapto-6-methoxybenzo[d]thiazole , and 2-Chloro-6-methoxybenzo[d]thiazole . The selection of a particular route may be guided by factors such as the availability of the precursor, desired yield, and reaction conditions.

The general workflow for the synthesis of this compound from these key starting materials is depicted below.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product start1 2-Amino-6-methoxybenzo[d]thiazole intermediate 2-Chloro-6-methoxybenzo[d]thiazole start1->intermediate Diazotization & Halogenation product This compound start1->product Direct Hydrazinolysis (Hydrazine Hydrate, Acid Catalyst) start2 2-Mercapto-6-methoxybenzo[d]thiazole start2:e->intermediate:w Chlorination (e.g., SO₂Cl₂) start2->product Nucleophilic Substitution (Hydrazine Hydrate) start3 2-Chloro-6-methoxybenzo[d]thiazole start3->product Nucleophilic Substitution (Hydrazine Hydrate) intermediate->product Nucleophilic Substitution (Hydrazine Hydrate)

Figure 1: Synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 2-hydrazinyl-benzo[d]thiazole derivatives from various precursors. It is important to note that yields can vary based on the specific reaction conditions and the nature of substituents on the benzothiazole ring.

Starting MaterialReagentsProductReported YieldReference
2-Amino-6-chlorobenzo[d]thiazoleHydrazine hydrate, HCl, Ethylene glycol6-Chloro-2-hydrazinylbenzo[d]thiazole89.0%[1]
2-MercaptobenzothiazoleHydrazine hydrate (80%)2-Hydrazinobenzothiazole92%[2]
2-MercaptobenzothiazoleHydrazine hydrate, Ethanol2-Hydrazinobenzothiazole95%[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from the three principal starting materials.

Method 1: From 2-Amino-6-methoxybenzo[d]thiazole

This route involves the direct conversion of the amino group to a hydrazinyl group. The protocol is adapted from the synthesis of a structurally similar compound, 2-hydrazinyl-7-methylbenzo[d]thiazole.[4]

Reaction Scheme:

[2-Mercapto-6-methoxybenzo[d]thiazole] + Hydrazine Hydrate --(Ethanol, Reflux)--> [this compound] + H₂S

[2-Chloro-6-methoxybenzo[d]thiazole] + Hydrazine Hydrate --> [this compound] + HCl

Figure 2: Conceptual signaling pathway for anticancer activity.

This guide provides a foundational understanding of the synthesis of this compound, offering researchers and drug development professionals a solid starting point for their work with this promising class of compounds. The provided protocols are based on established literature and can be optimized for specific laboratory conditions and desired outcomes.

References

A Technical Guide to the Structural Analogs of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, featured in numerous clinically approved drugs.[1] Structural analogs of 2-Hydrazinyl-6-methoxybenzo[d]thiazole, particularly its hydrazone derivatives, have emerged as a promising class of compounds with significant therapeutic potential, most notably in oncology. By reacting the core 2-hydrazinyl moiety with various substituted aldehydes and ketones, a diverse library of analogs can be generated. These derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, with some compounds exhibiting efficacy in the low micromolar range.[1] Structure-activity relationship (SAR) studies indicate that substitutions at the C-6 position of the benzothiazole ring, such as the methoxy group, are crucial for enhancing anticancer activity.[1] This guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action for these valuable analogs.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1] The inherent bioactivity of this scaffold has led to its incorporation into several clinically significant drugs such as Riluzole and Pramipexole.[1] The 2-hydrazinylbenzothiazole core serves as a versatile building block for creating more complex molecules. The coupling of this core with various aldehydes or ketones to form hydrazone derivatives has been shown to be a particularly effective strategy for enhancing pharmacological activity.[2]

Core Synthesis: Preparation of this compound Analogs

The primary route for generating structural analogs involves a two-step process. First, the precursor 2-hydrazinylbenzothiazole is synthesized. Second, this precursor is condensed with a variety of substituted aldehydes to form the final 2-hydrazone-bridged benzothiazole derivatives. A mechanochemical, solvent-free approach has been reported as an efficient and green method for this synthesis.[1]

A generalized workflow for the synthesis is presented below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Analog Synthesis (Condensation) cluster_2 Analysis & Characterization A 6-Methoxybenzo[d]thiazol-2-amine C This compound (Core Scaffold) A->C Reaction B Hydrazine Hydrate B->C Reagent E 2-Hydrazone-bridged Benzothiazole Analogs (Final Products) C->E Condensation Reaction D Substituted Benzaldehydes D->E Reagent F Purification (Column Chromatography) E->F G Structure Confirmation (2D NOESY, NMR) F->G G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway cluster_erk ERK/MAPK Pathway BTZ 2-Substituted Benzothiazole Analog EGFR EGFR BTZ->EGFR Inhibits Apoptosis Apoptosis BTZ->Apoptosis Induces PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole hydrazones, compounds of significant interest in medicinal chemistry due to their potential therapeutic activities. The synthesis is a two-step process involving the formation of the key intermediate, this compound, followed by its condensation with various aromatic and heteroaromatic aldehydes to yield the target hydrazones.

I. Overview of the Synthetic Pathway

The synthesis of this compound hydrazones is a straightforward and efficient process. The first step involves the synthesis of the this compound intermediate. This is typically achieved through the hydrazinolysis of a suitable precursor, such as 2-amino-6-methoxybenzo[d]thiazole or 2-mercapto-6-methoxybenzo[d]thiazole. The subsequent step is the condensation reaction between the synthesized hydrazinyl intermediate and a variety of aldehyde or ketone derivatives in the presence of a catalytic amount of acid to afford the desired hydrazones.

II. Experimental Protocols

A. Synthesis of this compound (Intermediate)

This protocol is adapted from procedures for analogous compounds and is expected to be effective for the 6-methoxy derivative.[1][2]

Materials:

  • 2-Amino-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate (80% or higher)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethylene glycol

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend hydrazine hydrate (0.06 mol) in ethylene glycol (40 mL).

  • Cool the suspension to 5-6 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (10 mL) dropwise to the cooled suspension while stirring.

  • To this mixture, add 2-amino-6-methoxybenzo[d]thiazole (0.02 mol).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash it thoroughly with distilled water.

  • The crude product can be purified by recrystallization from ethanol to obtain pure this compound.

B. General Procedure for the Synthesis of this compound Hydrazones

This general procedure outlines the condensation reaction to form the final hydrazone products.[1][3]

Materials:

  • This compound (from step A)

  • Substituted aromatic or heteroaromatic aldehyde (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the desired substituted aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

III. Data Presentation

The following tables summarize typical quantitative data for analogous benzothiazole hydrazones. The data for the specific 6-methoxy derivatives should be determined experimentally.

Table 1: Reaction Conditions and Yields for Analogous Benzothiazole Hydrazones

Compound IDAldehyde SubstituentReaction Time (h)Yield (%)Melting Point (°C)
1 4-Chlorophenyl385234-236
2 4-Nitrophenyl2.591278-280
3 4-Hydroxyphenyl482255-257
4 2-Thienyl281163-165[3]
5 3-Methyl-2-thienyl278162-164[3]

Table 2: Spectroscopic Data for a Representative Analogous Hydrazone (Compound with 2-Thienyl substituent) [3]

Spectroscopic DataValue
IR (cm⁻¹) 3076 (N-H), 1666 (C=O), 1392 (C=N)
¹H NMR (δ, ppm) 11.75 (s, 1H, -NH), 8.23 (s, 1H, -CH=N), 7.87-6.99 (m, Ar-H)
¹³C NMR (δ, ppm) 168.34, 163.33, 159.15, 154.38, 142.80, 139.52, 131.68, 131.19, 129.17, 128.43, 122.54, 114.22, 104.97, 55.99, 35.43
HRMS (m/z) [M+H]⁺ calcd for C₁₅H₁₃N₃O₂S₃: 364.0243; found: 364.0249

IV. Visualizations

A. Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Hydrazone Formation A 2-Amino-6-methoxy- benzo[d]thiazole C 2-Hydrazinyl-6-methoxy- benzo[d]thiazole A->C Reflux, 2-3h B Hydrazine Hydrate, HCl, Ethylene Glycol D 2-Hydrazinyl-6-methoxy- benzo[d]thiazole F This compound Hydrazone D->F Ethanol, Acetic Acid (cat.) Reflux, 2-4h E Substituted Aldehyde (R-CHO)

Caption: General reaction scheme for the two-step synthesis of this compound hydrazones.

B. Experimental Workflow

Experimental_Workflow start Start step1 Synthesize 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Intermediate start->step1 step2 Purify Intermediate by Recrystallization step1->step2 step3 Condensation with Substituted Aldehyde step2->step3 step4 Isolate Crude Hydrazone by Filtration step3->step4 step5 Purify Hydrazone by Recrystallization step4->step5 end Characterization (NMR, IR, MS) step5->end

Caption: A streamlined workflow for the synthesis and purification of this compound hydrazones.

References

Application Notes and Protocols: 2-Hydrazinyl-6-methoxybenzo[d]thiazole in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-6-methoxybenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class, a group of molecules recognized for their wide range of therapeutic activities. Benzothiazole derivatives have demonstrated notable antimicrobial, antitubercular, anticancer, and anti-inflammatory properties. The incorporation of a hydrazinyl group at the 2-position and a methoxy group at the 6-position of the benzothiazole scaffold provides a versatile core for the synthesis of various hydrazone derivatives, which have shown significant potential as antimicrobial agents.[1][2] This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in antimicrobial assays. While much of the existing research focuses on the antimicrobial activities of hydrazone derivatives synthesized from this core molecule, the foundational protocols for assessing any new derivative remain consistent.

Synthesis

The synthesis of this compound is a key preliminary step for its use in antimicrobial studies, either as a standalone agent or as an intermediate for further derivatization.

Protocol for the Synthesis of this compound

This protocol is based on general procedures reported for the synthesis of 2-hydrazinylbenzo[d]thiazoles.[1][3]

Materials:

  • 6-methoxybenzo[d]thiazol-2-amine

  • Hydrazine hydrate

  • Ethylene glycol

  • Concentrated Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • Suspend 6-methoxybenzo[d]thiazol-2-amine in ethylene glycol.

  • Add an excess of hydrazine hydrate to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash it with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 6-methoxybenzo[d]thiazol-2-amine E Reflux (3-4 hours) A->E B Hydrazine Hydrate B->E C Ethylene Glycol C->E D Conc. HCl (catalyst) D->E F Cooling & Filtration E->F G Washing with Water F->G H Recrystallization from Ethanol G->H I This compound H->I cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_zoi Zone of Inhibition Assay (Agar Well Diffusion) A Prepare Compound Stock Solution C Serial Dilution in 96-well plate A->C I Add Compound to Wells A->I B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate wells B->D G Inoculate Agar Plate B->G C->D E Incubate (24-48h) D->E F Determine MIC (lowest concentration with no growth) E->F H Create Wells G->H H->I J Incubate (24h) I->J K Measure Zone of Inhibition (mm) J->K A This compound (or its derivative) B Bacterial Cell A->B Enters C DNA Gyrase B->C Targets D DNA Replication & Repair C->D Inhibits E Bacterial Cell Death D->E Leads to

References

2-Hydrazinyl-6-methoxybenzo[d]thiazole: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Discovery and Organic Synthesis

Introduction

2-Hydrazinyl-6-methoxybenzo[d]thiazole is a key building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of the hydrazinyl group, coupled with the privileged benzothiazole scaffold, makes it an attractive starting material for the synthesis of novel molecules with potential therapeutic applications. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into hydrazones and pyrazoles, which are important classes of bioactive heterocyclic compounds.

Synthesis of this compound

The synthesis of the target precursor is achieved in a two-step process starting from the commercially available p-anisidine. The first step involves the formation of the benzothiazole ring, followed by the introduction of the hydrazinyl group.

Step 1: Synthesis of 2-Amino-6-methoxybenzo[d]thiazole

This procedure is adapted from the classical Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice with constant stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude 2-amino-6-methoxybenzo[d]thiazole can be purified by recrystallization from ethanol to afford a crystalline solid.

Step 2: Synthesis of this compound

The 2-amino group of the benzothiazole is converted to a hydrazinyl group via a diazotization-reduction sequence, although a more direct displacement with hydrazine hydrate is often employed.

Experimental Protocol:

  • Reaction Setup: To a suspension of 2-amino-6-methoxybenzo[d]thiazole (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol in a round-bottom flask, add hydrazine hydrate (10-20 eq).

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess hydrazine hydrate is removed under reduced pressure.

  • Isolation: The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration.

  • Purification: The crude this compound is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Application in Heterocyclic Synthesis

The synthesized this compound serves as a versatile precursor for the synthesis of various heterocyclic systems.

Synthesis of Benzothiazole-based Hydrazones

Hydrazones are a class of compounds known for their diverse biological activities. They are readily synthesized by the condensation of a hydrazine derivative with an aldehyde or a ketone.

General Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or gently heated to reflux for 2-8 hours, with reaction progress monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude hydrazone is washed with cold ethanol and can be further purified by recrystallization.

Synthesis of Benzothiazole-substituted Pyrazoles

Pyrazoles are another important class of five-membered heterocyclic compounds with a wide range of pharmacological properties. They can be synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq) in a solvent such as ethanol or glacial acetic acid.

  • Reaction: The reaction mixture is heated to reflux for 6-12 hours. The reaction progress is monitored by TLC.

  • Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with cold water to induce precipitation.

  • Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize the biological activities of some representative heterocyclic compounds derived from 2-hydrazinyl-benzothiazole precursors.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
BTZ-H1 HydrazoneStaphylococcus aureus12.5[1]
BTZ-H2 HydrazoneEscherichia coli25[1]
BTZ-P1 PyrazoleCandida albicans15.6[1]

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
BTZ-H3 HydrazoneMCF-7 (Breast)5.2[1]
BTZ-H4 HydrazoneA549 (Lung)8.7[1]
BTZ-P2 PyrazoleHeLa (Cervical)10.1[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of 2-Amino-6-methoxybenzo[d]thiazole cluster_1 Step 2: Synthesis of this compound cluster_2 Heterocyclic Synthesis p-Anisidine p-Anisidine Reaction_1 Oxidative Cyclization p-Anisidine->Reaction_1 Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction_1 Bromine / Acetic Acid Bromine / Acetic Acid Bromine / Acetic Acid->Reaction_1 2-Amino-6-methoxybenzo[d]thiazole 2-Amino-6-methoxybenzo[d]thiazole Reaction_2 Hydrazinolysis 2-Amino-6-methoxybenzo[d]thiazole->Reaction_2 Reaction_1->2-Amino-6-methoxybenzo[d]thiazole Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_2 This compound This compound Reaction_3 Condensation This compound->Reaction_3 Reaction_4 Cyclocondensation This compound->Reaction_4 Reaction_2->this compound Aldehyde / Ketone Aldehyde / Ketone Aldehyde / Ketone->Reaction_3 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction_4 Hydrazones Hydrazones Pyrazoles Pyrazoles Reaction_3->Hydrazones Reaction_4->Pyrazoles

Caption: Synthetic route to this compound and its derivatives.

Anticancer Signaling Pathway of Benzothiazole Derivatives

Anticancer_Signaling cluster_pathways Signaling Pathways Inhibited by Benzothiazole Derivatives cluster_apoptosis Induction of Apoptosis Benzothiazole_Derivatives 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivatives EGFR EGFR Benzothiazole_Derivatives->EGFR PI3K PI3K Benzothiazole_Derivatives->PI3K JAK JAK Benzothiazole_Derivatives->JAK EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth_Proliferation Promotes STAT3 STAT3 JAK->STAT3 STAT3->Cell_Growth_Proliferation Promotes Benzothiazole_Derivatives_Apop 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivatives Mitochondria Mitochondria Benzothiazole_Derivatives_Apop->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer mechanism of benzothiazole derivatives.

References

Application Notes and Protocols for Molecular Docking Studies of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3][4] Molecular docking is a powerful and widely used computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex.[1][3] This method is instrumental in drug discovery for elucidating binding modes, understanding structure-activity relationships, and screening virtual libraries of compounds to identify potential drug candidates.[4] These application notes provide a detailed experimental procedure for conducting molecular docking studies on benzothiazole derivatives, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

This section outlines a generalized yet detailed workflow for performing molecular docking studies of benzothiazole inhibitors. The protocol is broadly applicable to common docking software such as AutoDock Vina, Schrödinger Glide, and Molegro Virtual Docker.[1][3][5]

Part 1: System and Software Requirements
  • Hardware: A modern workstation with a multi-core processor and at least 16 GB of RAM is recommended for efficient computation.

  • Operating System: Windows, macOS, or Linux.

  • Core Software:

    • Molecular Docking Engine: AutoDock Vina (open-source) or commercial packages like Schrödinger Maestro/Glide or MOE.[3][5]

    • Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer, or the graphical user interface of the chosen docking suite (e.g., AutoDock Tools for Vina, Maestro).[3][5]

    • Ligand Preparation: ChemDraw, MarvinSketch, or Avogadro for drawing 2D structures and initial 3D conversion.[1][3][6]

Part 2: Target Protein Preparation
  • Acquisition of Protein Structure:

    • Download the 3D crystal structure of the target protein from a public repository, most commonly the Protein Data Bank (PDB).[5][7] For example, GABA-aminotransferase (PDB ID: 1OHV) or the HER2 enzyme are common targets.[1][8]

  • Initial Protein Cleanup:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any ions or cofactors not critical to the binding interaction.[5][9]

  • Protein Refinement:

    • Add polar hydrogen atoms to the protein structure.[5] This is crucial for correctly defining hydrogen bond donors and acceptors.

    • Assign appropriate protonation states to amino acid residues, particularly histidine, at a physiological pH (e.g., 7.4).[9]

    • Repair any missing side chains or atoms using built-in tools within the software.

  • Energy Minimization:

    • Perform an energy minimization of the protein structure using a suitable force field (e.g., OPLS, AMBER, CHARMm) to relieve any steric clashes and achieve a more stable, low-energy conformation.[5][9]

  • File Preparation:

    • Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

Part 3: Ligand (Benzothiazole Derivative) Preparation
  • Structure Generation:

    • Draw the 2D structures of the benzothiazole derivatives using chemical drawing software like MarvinSketch or ChemDraw.[1]

  • Conversion to 3D and Optimization:

    • Convert the 2D structures into 3D structures.[1]

    • Add hydrogen atoms.

    • Perform a geometry optimization and energy minimization of each ligand using a force field like MMFF94.[10] This step generates a stable, low-energy 3D conformer.

  • Charge and Torsion Angle Assignment:

    • Assign partial charges (e.g., Gasteiger charges) to each atom in the ligand.

    • Define the rotatable (torsional) bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

  • File Preparation:

    • Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina, SDF/MOL for others).[1]

Part 4: Molecular Docking Simulation
  • Defining the Binding Site (Grid Generation):

    • Identify the active site of the target protein. This is often determined from the position of a co-crystallized ligand in the experimental PDB structure or through cavity detection algorithms.[10]

    • Define a "grid box" or docking sphere that encompasses the entire binding pocket. This box defines the search space within which the docking algorithm will place and orient the ligand.[9] The size of the box should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Configuring Docking Parameters:

    • Set the parameters for the docking run. The key parameter is exhaustiveness in AutoDock Vina, which controls the computational effort used in the search. Higher values increase the probability of finding the optimal binding pose but require more time.

  • Running the Docking Simulation:

    • Execute the docking calculation. The software will systematically sample different conformations and orientations of the benzothiazole derivative within the defined grid box.[10]

    • The program uses a scoring function to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol).[3]

Part 5: Analysis and Visualization of Results
  • Ranking and Scoring:

    • The docking software will output a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score).[3] The pose with the lowest binding energy score is typically considered the most favorable.

  • Pose Visualization and Interaction Analysis:

    • Load the protein-ligand complex into a visualization tool (e.g., Discovery Studio Visualizer, UCSF Chimera).[3]

    • Analyze the top-ranked binding pose to identify key molecular interactions between the benzothiazole derivative and the protein's active site residues.

    • Common interactions to look for include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.[2]

  • Validation (Optional but Recommended):

    • To validate the docking protocol, a known inhibitor (if available) can be removed from its crystal structure and re-docked. The protocol is considered reliable if the predicted binding pose has a low root-mean-square deviation (RMSD) compared to the original crystallographic pose.

Data Presentation: Quantitative Docking Results

The following table summarizes quantitative data from various molecular docking studies of benzothiazole derivatives against different biological targets.

Target Protein (PDB ID)Benzothiazole Derivative/AnalogueDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Reference
GABA-ATAnalogue A14-6.6Vigabatrin-5.2[3][11]
GABA-ATAnalogue A9-6.1Vigabatrin-5.2[3][11]
GABA-ATAnalogue A12-6.1Vigabatrin-5.2[3][11]
HER EnzymeCompound 2-10.4--[8]
HER EnzymeCompound 3-9.9--[8]
E. coli DihydroorotaseCompound 3-5.02HDDP (co-crystalized)-7.37[12]
E. coli DihydroorotaseCompound 10-5.02HDDP (co-crystalized)-7.37[12]

Note: Docking scores from different studies and software are not always directly comparable due to variations in algorithms and scoring functions. For instance, some studies report MolDock scores, which use a different scale.[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Ligand 2. Prepare Ligand Structures (2D to 3D, Minimize) PDB_Prep 3. Prepare Protein (Remove Water, Add H, Minimize) Grid 4. Define Binding Site (Grid Generation) PDB_Prep->Grid Dock 5. Run Docking Simulation Grid->Dock Analysis 6. Analyze Results (Scores, Poses) Dock->Analysis Visualize 7. Visualize Interactions (H-Bonds, Hydrophobic) Analysis->Visualize

Caption: Workflow for molecular docking of benzothiazole derivatives.

Signaling Pathway Diagram: GABAergic Inhibition

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Glia cluster_effect Result Glutamate Glutamate GAD GAD (Enzyme) Glutamate->GAD GABA GABA GAD->GABA GABA_Deg GABA GABA->GABA_Deg Synaptic Release GABA_AT GABA-AT (Enzyme) GABA_Deg->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA IncreaseGABA Increased Synaptic GABA Benzothiazole Benzothiazole Derivative Benzothiazole->GABA_AT Inhibition Effect Anticonvulsant Effect IncreaseGABA->Effect

Caption: Inhibition of GABA-AT by benzothiazole derivatives.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant activity of thiazole compounds. The methodologies described are essential for the screening and characterization of novel thiazole derivatives as potential therapeutic agents for conditions associated with oxidative stress.

Introduction to Antioxidant Activity Evaluation

The antioxidant potential of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Thiazole compounds, known for their diverse pharmacological activities, are often investigated for their antioxidant properties.[1] This document outlines the most common in vitro assays used to assess these properties.

Commonly Used Antioxidant Assays

Several spectrophotometric assays are widely employed to determine the antioxidant capacity of chemical compounds. These include the DPPH• radical scavenging assay, the ABTS•+ radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, the Cupric Reducing Antioxidant Capacity (CUPRAC) assay, and the measurement of reducing power.[2][3] Additionally, metal chelation assays are used to assess the ability of compounds to bind transition metals, thereby inhibiting the formation of reactive oxygen species (ROS).[2][4]

Radical Scavenging Assays

Radical scavenging assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it.

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay is based on the reduction of the stable violet DPPH• radical to the yellow-colored diphenylpicrylhydrazine.[5] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6][7]

  • ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This assay involves the generation of the blue-green ABTS•+ radical cation, which is then reduced by the antioxidant, leading to a loss of color measured at 734 nm.[8][9]

Electron Transfer Assays

Electron transfer assays evaluate the capacity of a potential antioxidant to reduce an oxidant, which results in a color change.

  • FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[2][10] The reaction is typically carried out in an acidic medium (pH 3.6).[9]

  • CUPRAC (Cupric Reducing Antioxidant Capacity) Assay : In this assay, the cupric ion (Cu²⁺) is reduced to the cuprous ion (Cu¹⁺) by the antioxidant. The resulting Cu¹⁺ forms a colored complex with a chelating agent, such as neocuproine, which is measured spectrophotometrically.[2]

  • Reducing Power (RP) Assay : This assay is based on the principle that compounds with reduction potential react with potassium ferricyanide (Fe³⁺) to form potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a ferric-ferrous complex with an absorption maximum at 700 nm.[2][9]

  • Total Antioxidant Capacity (TAC) Assay : Also known as the phosphomolybdenum assay, this method evaluates the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex at acidic pH.[2][9]

Metal Chelation Assay
  • Ferrous Ion (Fe²⁺) Chelation Assay : This assay determines the ability of a compound to chelate ferrous ions. The principle is based on the competition between the antioxidant and ferrozine for the binding of Fe²⁺. A decrease in the formation of the red ferrozine-Fe²⁺ complex indicates chelation activity.[2][4]

Lipid Peroxidation Inhibition Assay
  • Thiobarbituric Acid Reactive Substances (TBARS) Assay : This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[11][12] MDA reacts with thiobarbituric acid (TBA) to form a pink chromogen that can be measured spectrophotometrically at 532 nm.[12][13]

Experimental Protocols

DPPH• Radical Scavenging Assay

Principle: The antioxidant compound donates a hydrogen atom or an electron to the stable DPPH• radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Thiazole compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.[6]

  • Prepare a series of dilutions of the thiazole compound and the positive control in methanol (e.g., 50, 100, 150, 200, 250 ppm).[6]

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to the wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[6]

  • A blank containing only methanol and a control containing the solvent and DPPH solution should also be measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[6]

ABTS•+ Radical Cation Decolorization Assay

Principle: The pre-formed ABTS•+ radical cation is reduced by the antioxidant, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.[8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Thiazole compound stock solution

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Prepare various concentrations of the thiazole compound and the positive control.

  • Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[9]

  • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, resulting in the formation of a blue-colored complex.[10][14]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Thiazole compound stock solution

  • Positive control (e.g., Ascorbic acid, Trolox, FeSO₄·7H₂O)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]

  • Warm the FRAP reagent to 37°C before use.[15]

  • Prepare different concentrations of the thiazole compound and the standard.

  • Add 30 µL of the test compound or standard to 900 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.[10]

  • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (mM Fe²⁺ equivalents per mg of compound).

Lipid Peroxidation Inhibition (TBARS) Assay

Principle: This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.[11][12]

Materials:

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT)

  • Tissue homogenate or other lipid-rich sample

  • Thiazole compound stock solution

  • Positive control (e.g., Vitamin E)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a tissue homogenate (e.g., from rat liver) in a suitable buffer (e.g., KCl).[12]

  • Induce lipid peroxidation by adding an inducing agent (e.g., FeSO₄ and ascorbic acid).

  • Add different concentrations of the thiazole compound or positive control to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA.

  • Add TBA reagent and heat the mixture in a boiling water bath for 15-30 minutes.[12]

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.[12]

  • The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample with that of the control (without the test compound).

Data Presentation

The antioxidant activities of various thiazole derivatives from the literature are summarized in the tables below for easy comparison.

Table 1: DPPH Radical Scavenging Activity of Thiazole Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiazole Derivative A64.75 (ppm)--[6]
Thiazole-carboxamide LMH60.185 ± 0.049Trolox3.10 ± 0.92[7]
Thiazole-carboxamide LMH70.221 ± 0.059Trolox3.10 ± 0.92[7]
Thiazolyl-catechol 3g4.95 ± 0.04Ascorbic Acid11.21 ± 0.09[2]
Thiazolyl-catechol 3h4.32 ± 0.05Trolox7.93 ± 0.06[2]

Table 2: ABTS Radical Scavenging Activity of Thiazole Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Phenolic Thiazole 5a3.42 ± 0.03Ascorbic Acid6.83 ± 0.05[4]
Phenolic Thiazole 5b3.29 ± 0.02Ascorbic Acid6.83 ± 0.05[4]
Phenolic Thiazole 7b4.87 ± 0.04Ascorbic Acid6.83 ± 0.05[4]
Thiazolyl-catechol 3g2.87 ± 0.02Ascorbic Acid5.87 ± 0.05[2]
Thiazolyl-catechol 3h2.54 ± 0.03Trolox4.21 ± 0.03[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiazole Derivatives

CompoundActivity (% of Ascorbic Acid)Reference
Catechol hydrazinyl-thiazole (CHT)> Ascorbic Acid & Trolox[9]
Thiazolyl-catechol 3g265.4 ± 1.2[2]
Thiazolyl-catechol 3h289.7 ± 1.5[2]

Visualization of Methodologies and Pathways

The following diagrams illustrate the experimental workflows and the underlying principles of the described antioxidant assays.

DPPH_Assay_Workflow prep_reagents Prepare Reagents - DPPH Solution (0.1 mM in Methanol) - Thiazole Compound Dilutions - Positive Control Dilutions mixing Mix in 96-well Plate - 100 µL Thiazole/Control - 100 µL DPPH Solution prep_reagents->mixing incubation Incubate - Dark - Room Temperature - 30 minutes mixing->incubation measurement Measure Absorbance - 517 nm incubation->measurement calculation Calculate - % Inhibition - IC50 Value measurement->calculation Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Thiazole_OH Thiazole-OH Radical Radical (e.g., DPPH•) Thiazole_O Thiazole-O• Thiazole_OH->Thiazole_O H• Radical_H Neutralized Radical (e.g., DPPH-H) Radical->Radical_H H• Thiazole Thiazole Thiazole_cation Thiazole•⁺ Thiazole->Thiazole_cation e⁻ Oxidant Oxidant (e.g., Fe³⁺) Reductant Reduced Species (e.g., Fe²⁺) Oxidant->Reductant e⁻ FRAP_Assay_Principle cluster_0 FRAP Assay Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + e⁻ (from Thiazole) Thiazole_AH Thiazole (Antioxidant) Thiazole_A Oxidized Thiazole Thiazole_AH->Thiazole_A - e⁻

References

Application of 2-Hydrazinyl-6-methoxybenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-6-methoxybenzo[d]thiazole is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its unique chemical structure, featuring a benzothiazole core substituted with a hydrazinyl group at the 2-position and a methoxy group at the 6-position, provides a valuable platform for the synthesis of a diverse range of derivatives with significant biological activities. The presence of the reactive hydrazinyl group allows for the facile introduction of various pharmacophores, leading to the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound, with a focus on its utility as a precursor for potential anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis

The synthesis of this compound is a crucial first step in the development of its derivatives. A common and effective method involves a two-step process starting from 6-methoxybenzo[d]thiazol-2-amine.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the target compound from 6-methoxybenzo[d]thiazol-2-amine.

Materials:

  • 6-methoxybenzo[d]thiazol-2-amine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Sodium hydroxide (NaOH) solution

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

Step 1: Diazotization of 6-methoxybenzo[d]thiazol-2-amine

  • Dissolve a specific amount of 6-methoxybenzo[d]thiazol-2-amine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Continue stirring the reaction mixture at this temperature for 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a color change.

Step 2: Reduction of the Diazonium Salt

  • In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Cool this solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at room temperature.

  • Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline, which will precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of hydrazone derivatives. These derivatives have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Hydrazone derivatives of this compound have shown significant potential as anticancer agents. Several studies have reported their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[1]

Signaling Pathway of EGFR Inhibition

The diagram below illustrates the general signaling pathway of EGFR and the point of inhibition by this compound derivatives.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K P3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative hydrazone derivatives of this compound against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[1]
Derivative 1Pancreatic (Capan-1)1.2
Derivative 1Non-small cell lung (NCI-H460)2.5
Derivative 2Breast (MCF-7)5.8
Derivative 2Colon (HCT-116)7.2
Etoposide (Ref)Pancreatic (Capan-1)3.1
Etoposide (Ref)Non-small cell lung (NCI-H460)4.9
Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol describes the methodology for evaluating the in vitro anticancer activity of this compound derivatives using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compound. A->B C 3. Incubation Incubate for 48-72h. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4h. C->D E 5. Formazan Solubilization Remove the medium and add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 3Staphylococcus aureus12.5Candida albicans25
Derivative 3Escherichia coli25Aspergillus niger50
Derivative 4Staphylococcus aureus6.25Candida albicans12.5
Derivative 4Escherichia coli12.5Aspergillus niger25
Ciprofloxacin (Ref)Staphylococcus aureus1.0N/AN/A
Ciprofloxacin (Ref)Escherichia coli0.5N/AN/A
Fluconazole (Ref)N/AN/ACandida albicans8.0
Protocol 3: Broth Microdilution Method for MIC Determination

This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Experimental Workflow:

MIC_Determination_Workflow A 1. Serial Dilution Prepare two-fold serial dilutions of the test compound in broth. B 2. Inoculation Inoculate each well with the microbial suspension. A->B C 3. Incubation Incubate the plates at 37°C for 18-24h (bacteria) or 24-48h (fungi). B->C D 4. Visual Inspection/OD Reading Determine the lowest concentration with no visible growth (MIC). C->D

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized microbial inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition

The benzothiazole scaffold is known to interact with various enzymes, and derivatives of this compound have been explored as inhibitors of enzymes such as monoamine oxidase (MAO).

Quantitative Data: Enzyme Inhibition

The following table shows the inhibitory activity (IC50 values) of a representative derivative against MAO-A and MAO-B.

Compound IDEnzymeIC50 (µM)
Derivative 5MAO-A8.5
Derivative 5MAO-B1.2
Moclobemide (Ref)MAO-A2.1
Selegiline (Ref)MAO-B0.09

Note: The provided data are representative examples from the literature and may not encompass all reported activities. Researchers are encouraged to consult the primary literature for more detailed information.

References

Application Notes and Protocols for In Vitro Antimycobacterial Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the in vitro antimycobacterial activity of novel compounds. The protocols for three commonly employed assays are described: the Microplate Alamar Blue Assay (MABA), the Luciferase Reporter Phage (LRP) Assay, and the Broth Macrodilution Method. Adherence to these standardized procedures is crucial for generating reproducible and comparable data in the discovery and development of new antitubercular agents.

Overview of Methodologies

The selection of an appropriate assay for determining the antimycobacterial activity of a compound depends on various factors, including the required throughput, turnaround time, and the specific research question being addressed.

  • Microplate Alamar Blue Assay (MABA): A colorimetric, high-throughput method ideal for screening large numbers of compounds. It relies on the reduction of the Alamar Blue (resazurin) indicator by metabolically active mycobacterial cells.[1][2][3]

  • Luciferase Reporter Phage (LRP) Assay: A rapid and highly sensitive method that utilizes genetically engineered mycobacteriophages carrying a luciferase gene. Light production is dependent on the metabolic activity of the mycobacterial host, providing a quick measure of cell viability.[4][5][6]

  • Broth Macrodilution Method: A classic and reliable method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. While more labor-intensive than microplate-based assays, it is a foundational technique in susceptibility testing.[7][8]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the expected MIC ranges for standard anti-tuberculosis drugs against the quality control strain Mycobacterium tuberculosis H37Rv. These values should be used to validate assay performance.

Table 1: MIC Quality Control Ranges for First-Line Antitubercular Drugs against M. tuberculosis H37Rv

Antimicrobial AgentMIC Range (µg/mL)Reference Method
Isoniazid (INH)0.03 - 0.12Broth Microdilution[9]
Rifampicin (RIF)0.03 - 0.25Broth Microdilution[9]
Ethambutol (EMB)0.25 - 2.0Broth Microdilution[9]
Streptomycin (STR)0.25 - 2.0Broth Microdilution

Note: The MIC is defined as the lowest concentration of the drug that inhibits visible growth or a quantifiable signal (e.g., color change, light emission) depending on the assay.[3][10]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This protocol outlines the steps for determining the MIC of a test compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well microplates

  • Test compounds and standard control drugs

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh Middlebrook 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

    • Prepare serial twofold dilutions of the test compounds and control drugs directly in the microplate wells. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compounds and to the growth control wells. The final volume in these wells will be 200 µL.

    • Include a drug-free well with inoculum as a positive growth control.

  • Incubation:

    • Seal the plates with a plate sealer or parafilm and incubate at 37°C for 5-7 days.[11]

  • Addition of Alamar Blue:

    • After the initial incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[11]

    • Re-incubate the plate at 37°C for 24 hours.[11]

  • Result Interpretation:

    • If the growth control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells.[3][11]

    • Incubate for an additional 24 hours.

    • The MIC is the lowest drug concentration that prevents the color change from blue to pink.[3] A blue color indicates no bacterial growth, while a pink color indicates growth.[11]

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis Inoculum C Inoculate Plate with Mycobacteria A->C B Prepare Serial Drug Dilutions in 96-well Plate B->C D Incubate at 37°C for 5-7 Days C->D E Add Alamar Blue to Control Well D->E F Incubate for 24 Hours E->F G Add Alamar Blue to All Wells if Control is Pink F->G H Incubate for 24 Hours G->H I Read Results Visually or with Plate Reader H->I J Determine MIC (Lowest Concentration with No Color Change) I->J

Workflow for the Microplate Alamar Blue Assay (MABA).
Luciferase Reporter Phage (LRP) Assay

This protocol details a rapid method for assessing antimycobacterial activity.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Luciferase reporter phage (e.g., phAE142)

  • Middlebrook 7H9 broth with supplements

  • Test compounds and control drugs

  • Sterile tubes or 96-well plates

  • D-luciferin substrate

  • Luminometer

Procedure:

  • Inoculum and Drug Exposure:

    • Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth.

    • In a 96-well plate or sterile tubes, expose the bacterial suspension to various concentrations of the test compounds and control drugs.

    • Include a drug-free control.

    • Incubate at 37°C for a predetermined period (e.g., 72 hours).[6]

  • Phage Infection:

    • Add the luciferase reporter phage to each well/tube at a specific multiplicity of infection (MOI).[5]

    • Incubate at 37°C for 3-4 hours to allow for phage infection and expression of the luciferase gene.[5]

  • Luminescence Measurement:

    • Transfer an aliquot of the cell-phage mixture to a luminometer cuvette or a white-walled 96-well plate.[6]

    • Add the D-luciferin substrate.[6]

    • Immediately measure the light output as Relative Light Units (RLU) using a luminometer.[6]

  • Result Interpretation:

    • Calculate the percentage reduction in RLU for each drug concentration compared to the drug-free control.

    • The MIC is the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in RLU.[6]

LRP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis Suspension B Expose Bacteria to Drug Dilutions A->B C Incubate at 37°C for 72 Hours B->C D Infect with Luciferase Reporter Phage C->D E Incubate for 3-4 Hours D->E F Add Luciferin Substrate E->F G Measure Relative Light Units (RLU) F->G H Calculate % RLU Reduction to Determine MIC G->H

Workflow for the Luciferase Reporter Phage (LRP) Assay.
Broth Macrodilution Method

This protocol describes the determination of MIC in a larger volume format.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H12 broth

  • Sterile test tubes

  • Test compounds and control drugs

  • Incubator (37°C)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the test compounds and control drugs in sterile test tubes, each containing a final volume of 1 mL of Middlebrook 7H12 broth.[8]

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis from a fresh culture.

    • Adjust the turbidity to a 0.5 McFarland standard.[8]

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes after inoculation.[8]

  • Inoculation:

    • Inoculate each tube containing the drug dilutions with the prepared mycobacterial suspension.

    • Include a drug-free growth control tube and a sterility control tube (broth only).

  • Incubation:

    • Incubate all tubes at 37°C for 14-21 days, or until visible growth is observed in the growth control tube.

  • Result Interpretation:

    • Visually inspect the tubes for turbidity.

    • The MIC is the lowest concentration of the drug that shows no visible growth.[8]

Broth_Macrodilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Drug Dilutions in Test Tubes C Inoculate Drug-Containing Tubes A->C B Prepare Standardized M. tuberculosis Inoculum B->C D Incubate at 37°C for 14-21 Days C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Workflow for the Broth Macrodilution Method.

Quality Control

To ensure the accuracy and reproducibility of antimycobacterial susceptibility testing, a robust quality control program is essential.

  • Reference Strains: A well-characterized reference strain, such as Mycobacterium tuberculosis H37Rv (ATCC 27294), should be included in each assay run.[12][13]

  • Control Ranges: The MIC values obtained for the reference strain should fall within the established acceptable ranges (see Table 1).[14]

  • Growth and Sterility Controls: Each assay must include a positive growth control (no drug) and a negative sterility control (no inoculum) to validate the test conditions.

  • Standard Operating Procedures (SOPs): Laboratories should maintain and strictly follow detailed SOPs for each assay to minimize variability.

  • Strain Maintenance: Quality control strains should be obtained from a reputable source (e.g., ATCC) and subcultured a minimal number of times to prevent genetic drift.[15][16][17]

References

Application Notes and Protocols: A Library of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of a library of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives. This class of compounds holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The following protocols and data are intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities based on the benzothiazole scaffold.

Synthetic Protocols

The synthesis of this compound and its subsequent derivatives, primarily hydrazones, is a well-established process. The general workflow involves the synthesis of the core hydrazinyl benzothiazole scaffold followed by condensation with various aldehydes to generate a diverse library of compounds.

Synthesis of this compound (Core Scaffold)

The primary method for synthesizing the core scaffold involves the reaction of 2-amino-6-methoxybenzo[d]thiazole with hydrazine hydrate.

Protocol:

  • To a solution of hydrazine hydrate (40 mmol, 1.94 mL) in ethylene glycol (5 mL) at 0–5 °C, add concentrated hydrochloric acid (2 mL) dropwise.

  • To this mixture, add 2-amino-6-methoxybenzo[d]thiazole (10 mmol).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and continue stirring overnight.

  • The resulting precipitate is collected by filtration.

  • The crude product can be recrystallized from ethanol to yield pure this compound.[1]

Synthesis of 2-Hydrazone-bridged-6-methoxybenzo[d]thiazole Derivatives

The hydrazinyl group at the 2-position of the benzothiazole core is readily reacted with a variety of aldehydes to form stable hydrazone derivatives. This reaction allows for the creation of a diverse library of compounds with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.

Protocol:

  • Dissolve this compound (0.30 mmol) in a suitable solvent such as ethanol.

  • Add the desired aldehyde (0.30 mmol) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[2]

  • The reaction can be carried out at room temperature or with gentle heating, and the progress is monitored by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[1]

Biological Evaluation Protocols

The synthesized library of this compound derivatives can be screened for various biological activities. Based on existing literature for analogous compounds, key areas of investigation include anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., Capan-1, NCI-H460, MCF-7) in an appropriate medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions with the culture medium to achieve a range of final concentrations. Treat the cells with the compounds for 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[3]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Quantitative Data

The following table summarizes the reported in vitro antiproliferative activity of a series of 2-hydrazone-bridged-6-methoxybenzo[d]thiazole derivatives against various human cancer cell lines.

Compound IDPhenyl Ring SubstituentCapan-1 (Pancreatic) IC50 (µM)NCI-H460 (Lung) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)K-562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)Caco-2 (Colon) IC50 (µM)HT-29 (Colon) IC50 (µM)
45 3-methoxy1.32.53.54.12.92.74.85.2
46 4-(N,N-diethylamino)ethoxy2.13.84.65.33.53.96.16.8
47 4-(N,N-dimethylamino)ethoxy1.93.54.24.93.23.65.86.5
48 4-(morpholin-4-yl)ethoxy2.54.25.15.94.14.57.27.9
49 4-(piperidin-1-yl)ethoxy2.84.55.56.34.44.87.68.3
50 3-fluoro1.52.83.84.43.13.45.15.6
51 4-(N,N-diethylamino)ethoxy-3-fluoro2.34.14.95.73.84.26.57.2
52 4-(N,N-dimethylamino)ethoxy-3-fluoro2.13.94.55.33.53.96.26.9
Etoposide (Reference) -1.11.52.12.51.81.92.83.1

Data extracted from a study on the mechanochemical synthesis and biological profiling of novel 2-hydrazone-bridged benzothiazoles.[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Library Synthesis 2-Amino-6-methoxybenzo[d]thiazole 2-Amino-6-methoxybenzo[d]thiazole Core_Scaffold This compound 2-Amino-6-methoxybenzo[d]thiazole->Core_Scaffold Hydrazine Hydrate, HCl, Ethylene Glycol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Core_Scaffold Derivative_Library 2-Hydrazone-bridged-6-methoxybenzo[d]thiazole Derivatives Core_Scaffold->Derivative_Library Condensation Aldehydes Various Aldehydes (R-CHO) Aldehydes->Derivative_Library

Caption: General synthetic scheme for the this compound library.

Potential Signaling Pathways

Benzothiazole derivatives have been reported to interfere with several signaling pathways implicated in cancer and inflammation. While the specific pathways modulated by this compound derivatives require further investigation, the following diagrams illustrate potential targets based on the broader benzothiazole class.

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene_Expression Transcription Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->STAT3 Inhibition of Phosphorylation

Caption: Potential inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[4][5]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by benzothiazole derivatives.[6]

References

Application Notes and Protocols: 2-Hydrazinyl-6-methoxybenzo[d]thiazole in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Hydrazinyl-6-methoxybenzo[d]thiazole in material science, focusing on its role as a corrosion inhibitor and a monomer for polymer synthesis. Detailed experimental protocols are provided to guide research and development in these areas.

Corrosion Inhibition

This compound and its derivatives are promising corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The molecule's heterocyclic nature, containing nitrogen, sulfur, and oxygen atoms, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Application: Corrosion Inhibitor for Mild Steel in Acidic Media

This protocol outlines the evaluation of this compound as a corrosion inhibitor for mild steel in a hydrochloric acid solution.

Experimental Protocol: Gravimetric (Weight Loss) Method

  • Coupon Preparation:

    • Obtain mild steel coupons of a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1000, 1200 grit) until a mirror-like surface is achieved.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons in a moisture-free desiccator and accurately weigh them using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethylformamide, DMF).

    • Prepare a series of corrosive media (1 M HCl) containing different concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm) by diluting the stock solution. A blank solution of 1 M HCl without the inhibitor should also be prepared.

  • Immersion Test:

    • Immerse the pre-weighed mild steel coupons in the blank and inhibitor-containing solutions.

    • Ensure the coupons are fully submerged and maintain a constant temperature (e.g., 298 K) using a water bath for a specified immersion period (e.g., 6 hours).

  • Corrosion Rate Determination:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Remove the corrosion products from the coupon surface by gentle brushing with a soft brush under running water.

    • Rinse the coupons with distilled water, then acetone, and dry them in a desiccator.

    • Reweigh the coupons to determine the weight loss.

    • Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (K * W) / (A * T * D) where:

      • K = constant (8.76 x 10^4)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of mild steel in g/cm³

  • Inhibition Efficiency Calculation:

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:

      • CR_blank = corrosion rate in the absence of the inhibitor

      • CR_inh = corrosion rate in the presence of the inhibitor

Data Presentation

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
150ValueValueValue
200ValueValueValue

Experimental Workflow: Corrosion Inhibition Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CouponPrep Mild Steel Coupon Preparation & Weighing Immersion Immersion Test (Constant Temperature) CouponPrep->Immersion SolPrep Inhibitor Solution Preparation SolPrep->Immersion Cleaning Coupon Cleaning & Final Weighing Immersion->Cleaning Calc Calculation of Corrosion Rate & IE% Cleaning->Calc

Caption: Workflow for Gravimetric Evaluation of Corrosion Inhibition.

Polymer Synthesis

This compound can serve as a monomer for the synthesis of novel polymers. The presence of the reactive hydrazinyl group allows for polymerization reactions, leading to materials with potentially interesting thermal, optical, and biological properties. These polymers can be explored for applications such as drug delivery carriers.[1][2]

Application: Synthesis of a Polyesteramide Carrier Polymer

This protocol describes the synthesis of a polymer from this compound and maleic anhydride, followed by further modification.[1][2]

Experimental Protocol: Polymer Synthesis and Modification

  • Synthesis of (Z)-4-oxo-4-((6-methoxybenzo[d]thiazol-2-yl)amino)but-2-enoic acid (Monomer 1):

    • In a round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of maleic anhydride in 25 mL of dimethylformamide (DMF).

    • Reflux the mixture for 4 hours.

    • After cooling, wash the resulting precipitate with diethyl ether and dry at room temperature. The expected yield is approximately 75%.[1]

  • Polymerization (Polymer 1):

    • Dissolve a specific amount of Monomer 1 in a suitable solvent.

    • Add a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈).

    • Carry out the polymerization reaction under controlled temperature and stirring for a defined period.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter, wash, and dry the polymer.

  • Modification of Polymer 1 (Polymer 2):

    • Suspend Polymer 1 in benzene.

    • Add thionyl chloride dropwise and reflux the mixture to convert the carboxylic acid groups to acyl chloride groups.

    • Remove the excess thionyl chloride and benzene under reduced pressure.

    • The resulting polymer with acyl chloride functionalities (Polymer 2) can be further reacted with various nucleophiles (e.g., drugs containing amine or hydroxyl groups) to form polymer-drug conjugates.

Data Presentation

PolymerMonomer(s)InitiatorYield (%)Characterization Data (FTIR, NMR)
Polymer 1Monomer 1(NH₄)₂S₂O₈ValueProvide key peaks
Polymer 2Polymer 1, Thionyl Chloride-ValueProvide key peaks indicating acyl chloride formation

Logical Relationship: Polymer Synthesis Pathway

Monomer 2-Hydrazinyl-6-methoxy- benzo[d]thiazole + Maleic Anhydride Intermediate (Z)-4-oxo-4-((6-methoxybenzo[d]thiazol-2-yl)amino)but-2-enoic acid (Monomer 1) Monomer->Intermediate Reflux in DMF Polymer1 Polyesteramide (Polymer 1) Intermediate->Polymer1 Radical Polymerization Polymer2 Acyl Chloride Functionalized Polymer (Polymer 2) Polymer1->Polymer2 Reaction with Thionyl Chloride Conjugate Polymer-Drug Conjugate Polymer2->Conjugate Reaction with Drug Molecule

Caption: Synthesis pathway from monomer to polymer-drug conjugate.

Potential Applications in Organic Electronics and Sensors

While specific experimental data for this compound in organic electronics and sensors is not yet widely available, its structural features suggest potential in these fields. Thiazole-based molecules are known to be used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the thiazole ring can be beneficial for creating n-type or ambipolar semiconductor materials.

For sensor applications, the hydrazinyl group can act as a recognition site for specific analytes. The development of chemosensors based on thiazole derivatives has been reported for the detection of various ions and molecules. The methoxy group can further modulate the electronic properties and solubility of the material. Further research is needed to explore and validate these potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydrazinyl-6-methoxybenzo[d]thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The primary synthetic routes for 2-hydrazinylbenzothiazoles, including the 6-methoxy derivative, are:

  • Nucleophilic Substitution of 2-Mercaptobenzothiazole: This method involves the reaction of 2-mercapto-6-methoxybenzo[d]thiazole with hydrazine hydrate.[1][2]

  • From 2-Aminobenzothiazole: This route utilizes the reaction of 2-amino-6-methoxybenzo[d]thiazole with hydrazine hydrate, often in the presence of an acid catalyst.[3]

  • Diazotization-Reduction of 2-Aminobenzothiazole: A multi-step process where 2-amino-6-methoxybenzo[d]thiazole is first diazotized, followed by a reduction step to yield the final product. This method avoids the direct use of hydrazine hydrate.[4]

Q2: What is the role of concentrated hydrochloric acid in the synthesis from 2-aminobenzothiazole?

A2: Concentrated hydrochloric acid acts as a catalyst in the reaction between 2-aminobenzothiazole and hydrazine hydrate. It facilitates the nucleophilic substitution by protonating the amino group, making the carbon atom at the 2-position more susceptible to attack by hydrazine.

Q3: Are there any greener or safer alternatives to using hydrazine hydrate?

A3: Yes, a synthetic method that avoids the use of the toxic and expensive hydrazine hydrate involves the diazotization of 4-methyl-2-aminobenzothiazole followed by a reduction reaction.[4] This approach can be adapted for the 6-methoxy derivative and is considered a greener, more environmentally friendly, and safer alternative.[4] Water is used as a solvent in this method, simplifying post-treatment and reducing pollution.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] A suitable solvent system, such as chloroform/methanol/acetic acid (95:5:3), can be used to separate the starting material from the product. The spots on the TLC plate can be visualized under UV light.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase the reaction time and continue monitoring by TLC. - Ensure the reflux temperature is maintained throughout the reaction. - For the 2-aminobenzothiazole route, ensure the catalytic amount of concentrated HCl is added correctly.[3]
Side reactions.- Control the reaction temperature carefully, as higher temperatures can lead to undesired byproducts. - Use purified starting materials to avoid impurities that may catalyze side reactions.
Loss of product during workup.- When filtering the precipitate, wash with cold water or an appropriate cold solvent to minimize product dissolution. - Optimize the recrystallization solvent to ensure good recovery of the purified product.
Impure Product Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC. - Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]
Formation of byproducts.- Adjust reaction conditions (temperature, time, stoichiometry of reagents) to minimize side reactions. - Employ column chromatography for purification if recrystallization is insufficient.
Reaction Not Starting Low reactivity of the starting material.- For the 2-aminobenzothiazole route, ensure the addition of concentrated HCl as a catalyst.[3] - Check the quality and purity of the hydrazine hydrate.
Incorrect solvent.- Ensure the use of a high-boiling point solvent like ethylene glycol for reactions requiring elevated temperatures.[3]

Experimental Protocols

Synthesis from 2-Amino-6-methoxybenzo[d]thiazole

This protocol is adapted from the synthesis of similar 2-hydrazinylbenzothiazoles.[3]

Materials:

  • 2-Amino-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate

  • Concentrated hydrochloric acid

  • Ethylene glycol

  • Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask, suspend hydrazine hydrate (0.06 mol) in ethylene glycol (40 mL).

  • Cool the suspension to 5–6 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (10 mL) dropwise to the suspension.

  • Add 2-Amino-6-methoxybenzo[d]thiazole (0.02 mol) to the mixture.

  • Reflux the reaction mixture for 2–3 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis from 2-Mercapto-6-methoxybenzo[d]thiazole

This protocol is based on the general synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole.[1][2]

Materials:

  • 2-Mercapto-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix 2-Mercapto-6-methoxybenzo[d]thiazole (1 mole) with hydrazine hydrate (80%).

  • Add absolute ethanol as a solvent.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture in an ice bath.

  • Filter the precipitate.

  • Recrystallize the product from ethanol.

Data Summary

Synthesis RouteStarting MaterialReagentsSolventReaction TimeYield (%)Reference
From 2-Aminobenzothiazole7-Methylbenzo[d]thiazol-2-amineHydrazine hydrate, conc. HClEthylene glycol3-4 hHigh (not specified)[3]
From 2-Mercaptobenzothiazole2-MercaptobenzothiazoleHydrazine hydrate (80%)Not specifiedReflux92%[1]
Diazotization-Reduction4-Methyl-2-aminobenzothiazoleSodium nitrite, Sulfite/SnCl2-HClWater0.5-2 h (diazotization)>99.0% (purity)[4]

Visual Workflows

Synthesis_from_2_Aminobenzothiazole start Start reagents Prepare suspension of Hydrazine Hydrate in Ethylene Glycol start->reagents cooling Cool to 5-6 °C reagents->cooling add_hcl Add conc. HCl dropwise cooling->add_hcl add_amine Add 2-Amino-6- methoxybenzo[d]thiazole add_hcl->add_amine reflux Reflux for 2-3 hours add_amine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, and Wash monitor->workup Complete crystallize Recrystallize from Ethanol workup->crystallize end Pure Product crystallize->end

Caption: Workflow for the synthesis from 2-Amino-6-methoxybenzo[d]thiazole.

Synthesis_from_2_Mercaptobenzothiazole start Start mix Mix 2-Mercapto-6- methoxybenzo[d]thiazole, Hydrazine Hydrate, and Ethanol start->mix reflux Reflux for 4 hours mix->reflux cool Cool in ice bath reflux->cool filter Filter precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Product recrystallize->end

Caption: Workflow for the synthesis from 2-Mercapto-6-methoxybenzo[d]thiazole.

Diazotization_Reduction_Route cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction start_diazo 2-Amino-6-methoxy- benzo[d]thiazole in acidic solution react_nitrite React with Nitrite at 0-5 °C start_diazo->react_nitrite diazonium_salt Diazonium Salt Intermediate react_nitrite->diazonium_salt reducer Add reducing agent (e.g., Sulfite or SnCl2) diazonium_salt->reducer product 2-Hydrazinyl-6-methoxy- benzo[d]thiazole reducer->product

Caption: Logical relationship for the Diazotization-Reduction synthesis pathway.

References

Technical Support Center: Purification of 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hydrazinyl-6-methoxybenzo[d]thiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Recovery After Recrystallization

Problem: You are experiencing a significant loss of product after recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Product is too soluble in the recrystallization solvent at low temperatures. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. - Try a different solvent or a solvent mixture in which the product has lower solubility when cold.
Too much solvent was used. - Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recrystallize again.
Premature crystallization during hot filtration. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of hot solvent to ensure the compound remains dissolved.
Product is an oil or does not crystallize. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Consider an alternative purification method like column chromatography.

Low_Recovery_Troubleshooting

Caption: Troubleshooting workflow for low recovery during recrystallization.

Colored Impurities Persist After Purification

Problem: The purified product has a persistent yellow, brown, or pink discoloration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation of the hydrazinyl group. - Minimize exposure to air and heat during purification. - Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Presence of colored byproducts from the synthesis. - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may also adsorb some of your product. - Column chromatography may be necessary to separate the product from these impurities.
Residual starting material or reagents. - Ensure the product is thoroughly washed with a suitable solvent after filtration to remove any soluble impurities.

Colored_Impurities_Troubleshooting

Caption: Troubleshooting workflow for persistent colored impurities.

Product Purity is Not Improved by Recrystallization

Problem: Analytical data (e.g., NMR, LC-MS) shows that the purity of your compound does not significantly improve after recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-crystallization of impurities. - Try a different recrystallization solvent or a mixture of solvents. - A slower cooling rate can sometimes lead to better crystal formation and impurity exclusion.
Impurity has very similar solubility to the product. - Column chromatography is often the most effective method for separating compounds with similar polarities.
The product is degrading during the purification process. - Assess the stability of your compound under the purification conditions (e.g., heat, solvent). - Consider purification at a lower temperature or using a non-protic solvent if the hydrazinyl group is reacting.

Purity_Not_Improved_Troubleshooting

Caption: Troubleshooting for when recrystallization fails to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported method for the purification of this compound and its analogs is recrystallization, typically from ethanol.[1][2]

Q2: What are the likely impurities in my crude this compound?

A2: Potential impurities depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: such as 2-amino-6-methoxybenzo[d]thiazole, 2-mercapto-6-methoxybenzo[d]thiazole, or 2-chloro-6-methoxybenzo[d]thiazole.

  • Excess hydrazine hydrate: This is usually removed by washing the crude product with water.

  • Side products: Depending on the reaction conditions, side reactions could lead to the formation of other benzothiazole derivatives.

Q3: My compound is a persistent oil and will not crystallize. What should I do?

A3: If your compound oils out during recrystallization, you can try the following:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.

  • Seeding: Add a very small crystal of the pure compound to the cooled solution to induce crystallization.

  • Solvent change: The solvent may not be appropriate. Try a different solvent or a solvent system.

  • Column chromatography: If all else fails, column chromatography can be an effective alternative for purifying oils.

Q4: What solvent system should I use for column chromatography?

A4: The optimal solvent system will depend on the polarity of the impurities. A good starting point for 2-hydrazinyl-benzothiazole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. A typical gradient might start with a low percentage of the polar solvent and gradually increase. For some derivatives, a mixture of dichloromethane, methanol, and ammonium hydroxide has been used.[1]

Q5: How can I minimize the degradation of my compound during purification?

A5: The hydrazinyl group can be sensitive to oxidation. To minimize degradation:

  • Avoid prolonged heating.

  • Work under an inert atmosphere (nitrogen or argon) if possible.

  • Store the purified compound in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This is a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general guideline for purification by column chromatography. The specific conditions may need to be optimized.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Benzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of benzothiazole derivatives in biological assays. Poor aqueous solubility is a common characteristic of this class of compounds, often hindering accurate assessment of their biological activity.

Frequently Asked questions (FAQs)

Q1: Why do my benzothiazole derivatives have poor solubility in aqueous assay buffers?

A1: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. These compounds are often characterized by a planar, aromatic ring system and lipophilic (fat-loving) properties, which result in low affinity for polar solvents like water.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: What is the first and simplest step to solubilize my benzothiazole derivative for an in vitro assay?

A2: The most straightforward initial approach is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used co-solvents.[1] It is crucial to ensure the final concentration of the co-solvent in the assay is low enough to not affect the biological system.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solution but not in the final aqueous environment. When the DMSO is diluted, the overall solvent polarity increases, causing the poorly soluble compound to precipitate.[2] To address this, you can try several strategies:

  • Optimize the dilution step: Add the DMSO stock directly to the final assay medium with vigorous mixing to promote rapid dispersion.[2]

  • Lower the final compound concentration: Your desired concentration may be above the compound's solubility limit in the final assay buffer.

  • Use a higher percentage of co-solvent: If your assay can tolerate it, a slightly higher final concentration of DMSO might be necessary. However, always perform a vehicle control to assess the co-solvent's effect on your assay.

  • Consider alternative solubilization methods: If co-solvents alone are insufficient, more advanced techniques may be required.

Q4: What are the maximum tolerated concentrations of common co-solvents in cell-based assays?

A4: The maximum tolerated concentration of a co-solvent is cell-line and assay-dependent. However, general guidelines exist to minimize artifacts. Exceeding these concentrations can lead to cytotoxicity or other off-target effects.[3][4][5]

Co-solventMaximum Recommended Final Concentration (v/v)Potential Considerations
DMSO < 0.5%Can induce cell stress, differentiation, or toxicity at higher concentrations.[3]
Ethanol < 0.5%Can affect membrane proteins and cellular metabolism.[4][5]

It is always recommended to perform a vehicle control experiment to determine the highest tolerable co-solvent concentration for your specific experimental setup.

Q5: What advanced strategies can I use if co-solvents are not effective or interfere with my assay?

A5: Several advanced formulation strategies can enhance the solubility of benzothiazole derivatives:

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[7][8]

  • Nanoparticle-Based Formulations: Encapsulating the benzothiazole derivative into nanoparticles can improve its solubility and delivery to the target in biological systems.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues encountered with benzothiazole derivatives.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Does precipitation occur upon dilution? check_stock->check_dilution Yes failure Re-evaluate Compound/Assay check_stock->failure No, prepare fresh stock optimize_cosolvent Optimize Co-solvent Conditions check_dilution->optimize_cosolvent Yes success Compound Solubilized check_dilution->success No advanced_methods Consider Advanced Solubilization Methods optimize_cosolvent->advanced_methods Precipitation persists optimize_cosolvent->success Solubilized advanced_methods->success Solubilized advanced_methods->failure Precipitation persists

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Issue 1: The compound will not dissolve in 100% DMSO to make a stock solution.

  • Possible Cause: The compound may have very low solubility even in DMSO, or the DMSO may have absorbed water, reducing its solvating power.

  • Solution:

    • Use fresh, anhydrous DMSO.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly.

    • Try a different organic solvent such as N-methylpyrrolidinone (NMP) if compatible with your assay.[11]

    • If the compound is a salt, adding a small amount of water to the DMSO (e.g., 1:1 DMSO:water) may improve solubility.[2]

Issue 2: The compound precipitates immediately upon dilution into the aqueous assay buffer.

  • Possible Cause: The final concentration exceeds the aqueous solubility limit of the compound.

  • Solution:

    • Perform a kinetic solubility assessment: This will help determine the maximum soluble concentration in your specific buffer.

    • Reduce the final concentration: Test a range of lower concentrations.

    • Optimize the dilution method: Add the DMSO stock directly to the full volume of the assay buffer while vortexing to ensure rapid mixing.

    • Increase the final co-solvent concentration: If the assay allows, incrementally increase the final DMSO concentration, ensuring to run a vehicle control.

Issue 3: The compound is initially soluble but precipitates over the course of the assay.

  • Possible Cause: The compound may be unstable in the aqueous buffer, or the assay conditions (e.g., temperature changes, interaction with other components) may promote precipitation.

  • Solution:

    • Assess compound stability: Incubate the compound in the assay buffer for the duration of the experiment and visually inspect for precipitation.

    • Consider advanced solubilization techniques: The use of surfactants or cyclodextrins can help stabilize the compound in solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Accurately weigh the desired amount of the benzothiazole derivative in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10-30 mM).[2]

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations. Ensure the final co-solvent concentration remains below the tolerated limit for your assay (typically <0.5%).[3]

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to estimate the solubility of a compound in an aqueous buffer.[12][13]

  • Prepare a high-concentration stock solution of the benzothiazole derivative in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add your aqueous assay buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to the first well to achieve a high concentration (e.g., 200 µM) and mix well.

  • Perform serial dilutions across the plate.

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader capable of nephelometry or by visual inspection. The highest concentration that remains clear is an estimate of the kinetic solubility.

Protocol 3: Solubilization using Cyclodextrins

This protocol describes the use of cyclodextrins to enhance the solubility of a hydrophobic compound.[7][14][15]

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in biological assays.

  • Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-50 mM).

  • Prepare a concentrated stock solution of your benzothiazole derivative in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Add the compound stock solution dropwise to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to equilibrate, typically by stirring for several hours or overnight at room temperature.

  • The resulting solution, containing the compound-cyclodextrin inclusion complex, can then be used in your assay. It is important to run a control with the cyclodextrin alone to account for any effects of the cyclodextrin on the assay.

Signaling Pathway

Many benzothiazole derivatives are investigated as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[16][17][18] Overcoming solubility issues is critical for accurately determining their inhibitory potential in cellular and enzymatic assays.

dot

PI3K_AKT_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a benzothiazole derivative.

References

Technical Support Center: Optimizing Hydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of hydrazones.

Troubleshooting Guide

This guide addresses common problems encountered during hydrazone synthesis, offering potential causes and solutions in a question-and-answer format.

Question: I am getting a low or no yield of my hydrazone product. What are the possible causes and how can I fix it?

Answer: Low or no product yield is a common issue in hydrazone synthesis. Here are several potential causes and their solutions:

  • Unfavorable pH: The formation of hydrazones is highly pH-sensitive and typically requires acid catalysis.[1][2] The reaction rate can be very slow at neutral or high pH.

    • Solution: Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[2]

  • Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes, and bulky groups on either the carbonyl compound or the hydrazine can slow down the reaction.[2]

    • Solution: Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[2] For particularly stubborn reactions, consider using microwave irradiation to accelerate the process.

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.[1]

    • Solution: Ensure the purity of your aldehyde/ketone and hydrazine. If necessary, purify the starting materials before use.[1][2]

  • Water Removal: The formation of hydrazones is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back to the starting materials.

    • Solution: For reactions that are particularly sensitive to water, consider using a Dean-Stark apparatus to remove water as it is formed.[2]

Question: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

Answer: The most common side product in hydrazone synthesis is an azine.

  • Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[2] This is more prevalent when using unsubstituted hydrazine.

    • Solution: Use a 1:1 molar ratio of the carbonyl compound and hydrazine.[2] To avoid localized excess of the carbonyl compound, try adding it dropwise to the hydrazine solution.[2]

Question: My purified hydrazone product is unstable. What could be the reason and how should I store it?

Answer: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.[2] This hydrolysis is often catalyzed by acid. N-unsubstituted hydrazones can also undergo disproportionation, especially in the presence of moisture, leading to the formation of an azine.[2]

  • Solution: Proper storage is crucial for maintaining the stability of your hydrazone product. Store the purified compound in a desiccator to protect it from moisture and in a dark place to prevent light-induced degradation. For long-term storage, keeping the product at a low temperature (e.g., below 0°C) is recommended.[3]

Question: I am having trouble purifying my hydrazone product. What are the best practices?

Answer: Purification of hydrazones can sometimes be challenging due to their properties. Here are some common issues and their solutions:

  • Oily Product: The crude product is an oil instead of a solid, making it difficult to isolate.

    • Solution: Try triturating the oil with a cold non-polar solvent like n-hexane or pentane to induce solidification.[2][4] Recrystallization from a suitable solvent is also a good option.[4]

  • Decomposition on Silica Gel: Hydrazones can be sensitive to the acidic nature of silica gel and may decompose during column chromatography.[2]

    • Solution: Consider using basic alumina for chromatography.[5] Alternatively, you can neutralize the silica gel by treating it with a base like triethylamine (e.g., adding 1% triethylamine to the eluent).[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and why is it important?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5-6.[2] This is because the reaction mechanism involves a delicate balance. There needs to be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, if the pH is too low (too acidic), the hydrazine nucleophile itself gets protonated, rendering it non-nucleophilic and stopping the reaction.[2]

Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?

A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:

  • Steric Effects: Aldehydes have a smaller hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[2]

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[2]

Q3: How can I monitor the progress of my hydrazone formation reaction?

A3: The most common and effective method for monitoring the progress of a hydrazone formation reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the aldehyde/ketone and hydrazine spots and the appearance of a new spot corresponding to the hydrazone product. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for more quantitative monitoring.[2]

Q4: My reaction is very slow at neutral pH for a bioconjugation application. How can I accelerate it?

A4: The slow reaction rate at neutral pH is a known challenge because the dehydration step of the mechanism is not efficiently catalyzed. Aniline and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone formation at neutral pH.[2] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine, accelerating the overall reaction.[2]

Data Presentation

Table 1: Effect of pH on Hydrazone Formation Rate

pH RangeReaction RateRationale
< 3-4Very SlowThe hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[2]
4-6OptimalThis range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.[1][2]
> 8Very SlowThere is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[2]

Table 2: Typical Reaction Conditions for Hydrazone Formation

ParameterAcid-Catalyzed ConditionsAniline-Catalyzed (Neutral pH)
pH 4.5 - 6.0[2]~7.4[6]
Catalyst Acetic Acid (catalytic amount)[1]Aniline (e.g., 10-20 mM)[2]
Temperature Room Temperature to Reflux[1]Room Temperature[6]
Solvent Ethanol, Methanol[1]Buffered aqueous solution (e.g., phosphate buffer), often with a co-solvent like DMF or DMSO[6]
Reaction Time Few hours to overnight[2]Can be significantly faster than uncatalyzed reaction at neutral pH

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of Hydrazones

This protocol describes a general method for the synthesis of hydrazones under acidic conditions.

Materials:

  • Aldehyde or ketone (1.0 equivalent)

  • Hydrazine derivative (1.0 - 1.1 equivalents)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[1]

  • Add the hydrazine derivative (1.0 to 1.1 eq) to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).[1]

  • Stir the reaction mixture at room temperature or heat under reflux.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect the solid by filtration. If not, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH

This protocol is adapted for bioconjugation or other applications where acidic conditions must be avoided.

Materials:

  • Carbonyl compound (1.0 equivalent)

  • Hydrazine derivative (1.0 - 1.5 equivalents)

  • Buffered aqueous solution (e.g., phosphate buffer at pH 7.4)

  • Aniline stock solution

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.5 eq).[2]

  • If solubility is an issue, a co-solvent such as DMF or DMSO can be added.

  • Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[2]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[2]

  • Upon completion, the product may be purified using methods compatible with biomolecules, such as size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow start Start dissolve Dissolve Carbonyl and Hydrazine in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Acetic Acid) dissolve->add_catalyst react React at RT or with Heating add_catalyst->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: Cool, Filter or Evaporate monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization or Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for hydrazone synthesis.

troubleshooting_hydrazone start Low or No Product Yield check_ph Is the pH in the optimal range (4.5-6)? start->check_ph adjust_ph Adjust pH with a weak acid (e.g., acetic acid) check_ph->adjust_ph No check_reactivity Are the reactants sterically hindered or inherently unreactive? check_ph->check_reactivity Yes adjust_ph->check_reactivity increase_conditions Increase reaction temperature and/or prolong reaction time check_reactivity->increase_conditions Yes check_reagents Are the starting materials pure? check_reactivity->check_reagents No increase_conditions->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No check_water Is water removal necessary? check_reagents->check_water Yes purify_reagents->check_water remove_water Use a Dean-Stark apparatus check_water->remove_water Yes success Improved Yield check_water->success No remove_water->success

Caption: Troubleshooting logic for low product yield in hydrazone formation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during antimicrobial screening experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) results inconsistent across experiments?

Inconsistent MIC results can arise from several factors that affect the reproducibility of the assay. Key variables to control include:

  • Inoculum Size: The density of the bacterial suspension is critical. A higher-than-standard inoculum can lead to a phenomenon known as the "inoculum effect," where a higher MIC is observed, particularly with β-lactam antibiotics.[1][2] Conversely, an inoculum that is too light can result in lower MICs.[3] It is crucial to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Growth Media Composition: The type and composition of the growth media can significantly impact bacterial growth and the activity of the antimicrobial agent.[4] For instance, the concentration of divalent cations like Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobials.[3] Using cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for consistency.[3] The pH of the media should also be strictly controlled, typically between 7.2 and 7.4 at room temperature.[5][6]

  • Incubation Conditions: Variations in incubation time, temperature, and atmosphere can alter bacterial growth rates and, consequently, MIC values.[3][4] Adhering to standardized protocols for incubation is essential for reproducible results.[1]

  • Antimicrobial Agent Stability: The stability of the antimicrobial agent in solution can be influenced by factors like temperature and pH.[1] Some compounds may degrade over time, leading to inaccurate results. It is often recommended to prepare fresh stock solutions for each experiment.[3]

  • Human Error: Differences in pipetting techniques, interpretation of results, and adherence to protocols among laboratory personnel can introduce variability.[4] Utilizing automated systems for liquid handling can help minimize these errors.[4]

Q2: My positive control (bacteria and media, no antimicrobial) is not showing any growth. What went wrong?

The absence of growth in the positive control well indicates a fundamental problem with the experimental setup. Potential causes include:

  • Inactive Inoculum: The bacterial culture used for the inoculum may not have been viable. Always use a fresh, actively growing culture for preparing the inoculum.[3]

  • Incorrect Media: The wrong type of media may have been used, or the media could have been prepared incorrectly, leading to the inhibition of bacterial growth.[3]

  • Inoculation Error: The positive control well may have been accidentally missed during the inoculation step.[3]

Q3: I am observing "trailing" or "skipped wells" in my broth microdilution assay. How can I troubleshoot this?

Trailing, where low-level growth is observed over a range of concentrations, and skipped wells (growth at a higher concentration but not at a lower one) can complicate MIC determination.

  • Trailing: This can be influenced by the specific media formulation and incubation conditions.[3] It can also be a characteristic of the antimicrobial agent or the microorganism being tested.

  • Skipped Wells: This is often due to technical errors such as improper dilution of the antimicrobial agent or cross-contamination.[7] Repeating the test with careful attention to pipetting and plate setup is recommended.[7]

Q4: The zone of inhibition in my disk diffusion assay is inconsistent. What are the common causes?

Inconsistencies in the zone of inhibition in a disk diffusion (Kirby-Bauer) assay can be attributed to several factors:

  • Inoculum Density: As with MIC assays, the inoculum density must be standardized. A lighter inoculum can result in larger zones, while a heavier inoculum can lead to smaller zones.[8]

  • Agar Depth and Moisture: The depth of the agar in the petri dish should be uniform (typically 4 mm).[6][9] Excess moisture on the agar surface should be allowed to dry before applying the disks.[6]

  • Antimicrobial Disk Quality and Placement: Ensure that the antimicrobial disks are stored correctly (often at -20°C) and are not expired.[8] Disks should be placed firmly on the agar to ensure complete contact and should be spaced adequately to prevent overlapping zones of inhibition.[9]

  • Incubation Conditions: Consistent incubation time and temperature are crucial for reproducible results.[10]

Troubleshooting Guide

To systematically troubleshoot inconsistent results, follow the logical workflow outlined below. This process will help you identify and rectify the source of variability in your antimicrobial screening experiments.

TroubleshootingWorkflow start Inconsistent Results Observed check_qc Review Quality Control (QC) Data (e.g., ATCC strain results) start->check_qc qc_ok QC Within Acceptable Range? check_qc->qc_ok Yes qc_out_of_range QC Out of Range check_qc->qc_out_of_range No investigate_protocol Investigate Experimental Protocol Deviations qc_ok->investigate_protocol review_inoculum Verify Inoculum Preparation (McFarland standard, age of culture) investigate_protocol->review_inoculum review_media Check Media Preparation (pH, supplements, sterility) investigate_protocol->review_media review_antimicrobial Assess Antimicrobial Agent (storage, solubility, age) investigate_protocol->review_antimicrobial review_incubation Confirm Incubation Conditions (time, temperature, atmosphere) investigate_protocol->review_incubation review_technique Evaluate Operator Technique (pipetting, plating, reading) investigate_protocol->review_technique retest Repeat Experiment with Corrections review_inoculum->retest review_media->retest review_antimicrobial->retest review_incubation->retest review_technique->retest investigate_qc_failure Investigate Cause of QC Failure qc_out_of_range->investigate_qc_failure investigate_qc_failure->retest document Document Findings and Corrective Actions retest->document

Caption: A logical workflow for troubleshooting inconsistent antimicrobial screening results.

Data Presentation

Table 1: Common Factors Affecting Antimicrobial Screening and Recommended Controls
FactorPotential IssueRecommended Control/Action
Inoculum Inconsistent cell densityStandardize to 0.5 McFarland. Use a fresh, pure culture.[3][4]
Media Incorrect pH, cation concentration, or contaminationUse cation-adjusted media (e.g., CAMHB). Verify pH is between 7.2-7.4. Perform sterility checks.[3][5][6]
Antimicrobial Degradation, improper concentrationPrepare fresh stock solutions. Verify solubility. Store properly.[1][3]
Incubation Fluctuations in temperature or timeUse calibrated incubators. Adhere to standardized incubation periods.[3][4]
Technique Pipetting errors, inconsistent readingCalibrate pipettes regularly. Provide thorough training. Use automated systems if possible.[3][4]
Quality Control Failure to detect systemic errorsRoutinely test reference strains (e.g., ATCC strains) in parallel with experimental samples.[8][11]
Table 2: Quality Control Reference Strains and Expected MIC Ranges
Reference StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922Ampicillin2 - 8
Ciprofloxacin0.004 - 0.015
Gentamicin0.25 - 1
Staphylococcus aureus ATCC® 29213Cefoxitin1 - 4
Erythromycin0.25 - 1
Oxacillin0.12 - 0.5
Pseudomonas aeruginosa ATCC® 27853Ceftazidime1 - 4
Piperacillin1 - 4

Note: These are example ranges and may vary based on the specific testing standards (e.g., CLSI, EUCAST) and methodology used.

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol provides a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[3] Ensure the final pH is between 7.2 and 7.4. Sterilize by autoclaving.

  • Inoculum Preparation:

    • From a pure, overnight culture on an agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Serial Dilution in Microtiter Plate:

    • Dispense CAMHB into the wells of a 96-well microtiter plate.

    • Prepare a stock solution of the antimicrobial agent and perform serial two-fold dilutions in the microtiter plate to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent, as well as to a positive control well (containing only media and inoculum) and a negative control well (containing only media).[3]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours under ambient atmospheric conditions.[3]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

Diagram of Broth Microdilution Workflow

BrothMicrodilutionWorkflow prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_antimicrobial Prepare Antimicrobial Stock Solution prep_antimicrobial->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-24h at 35-37°C) inoculate->incubate read_results Read and Interpret MIC incubate->read_results

Caption: A standardized workflow for performing a broth microdilution MIC assay.

References

Technical Support Center: Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies to mitigate them.

Issue/Observation Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low Yield of Final Product Incomplete Reaction: The conversion of the starting material, 2-amino-6-methoxybenzo[d]thiazole, may not have gone to completion.Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the appropriate level for the solvent used (e.g., reflux in ethylene glycol).
Side Reactions: Formation of byproducts consumes the starting material and/or the desired product.Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the starting material. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Product Loss During Work-up: The product may be lost during filtration, washing, or recrystallization steps.Careful Work-up: Ensure the product has fully precipitated before filtration. Use cold solvents for washing to minimize product dissolution. Optimize the recrystallization solvent system to maximize recovery.
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction leads to the presence of 2-amino-6-methoxybenzo[d]thiazole in the final product.Purification: Recrystallization from a suitable solvent, such as ethanol, is often effective in removing unreacted starting material. Column chromatography can also be employed for more challenging separations.
Formation of Azine Byproduct: Hydrazine can react with any carbonyl impurities present or potentially with the product under certain conditions to form an azine.High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing carbonyl impurities.
Potential Dimerization: The 2-hydrazinylbenzothiazole product could potentially undergo dimerization, especially at elevated temperatures.Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating.
Side reactions involving the methoxy group: Under strongly acidic conditions and high temperatures, the methoxy group could undergo cleavage to form a hydroxyl group, or other electrophilic aromatic substitution reactions could occur on the benzene ring.Control Acidity: While acidic conditions are necessary for this reaction, avoid excessively strong acids or prolonged exposure to high acid concentrations at elevated temperatures.
Off-color or Dark Product Oxidation: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of colored impurities.Inert Atmosphere: Performing the reaction and work-up under an inert atmosphere can help prevent oxidation. Storage: Store the final product under an inert atmosphere and protected from light.
Decomposition: Prolonged heating can lead to the decomposition of the starting material or product.Monitor Reaction Progress: Use TLC to monitor the reaction and avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used method is the reaction of 2-amino-6-methoxybenzo[d]thiazole with hydrazine hydrate in a high-boiling solvent like ethylene glycol, typically in the presence of an acid catalyst such as hydrochloric acid.

Q2: I am observing a byproduct with a mass corresponding to the dimer of my product. How can I prevent this?

A2: Dimerization can sometimes occur with hydrazinyl-containing compounds. To minimize this, you can try lowering the reaction temperature, reducing the reaction time, or ensuring that the concentration of the reactants is not excessively high.

Q3: My final product is a dark purple powder, but the literature describes it as a different color. What could be the reason?

A3: The color of the final product can be an indicator of purity. A purple coloration may suggest the presence of oxidized impurities. It is recommended to purify the product, for instance by recrystallization from ethanol, to obtain a product with the expected color and purity.

Q4: Can I use a different starting material instead of 2-amino-6-methoxybenzo[d]thiazole?

A4: Yes, 2-chloro-6-methoxybenzo[d]thiazole or 2-mercapto-6-methoxybenzo[d]thiazole can also be used as starting materials. The reaction with hydrazine hydrate would proceed via a nucleophilic substitution mechanism. The choice of starting material often depends on its commercial availability and cost.

Q5: What is the role of hydrochloric acid in the reaction?

A5: Hydrochloric acid acts as a catalyst in this reaction. It protonates the amino group of the 2-aminobenzothiazole, making the carbon at the 2-position more electrophilic and susceptible to nucleophilic attack by hydrazine.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-methoxybenzo[d]thiazole

This protocol is adapted from a literature procedure.

Materials:

  • 2-Amino-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate (excess)

  • Concentrated Hydrochloric Acid

  • Ethylene glycol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add concentrated hydrochloric acid dropwise to hydrazine hydrate at 0–5 °C, followed by the addition of ethylene glycol.

  • To this mixture, add 2-amino-6-methoxybenzo[d]thiazole.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for completion).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the reaction mixture can be poured into cold water to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Data Presentation

Parameter Method A: From 2-Aminobenzothiazole Method B: From 2-Chlorobenzothiazole
Starting Material 2-Amino-6-methoxybenzo[d]thiazole2-Chloro-6-methoxybenzo[d]thiazole
Reagents Hydrazine hydrate, Hydrochloric acid, Ethylene glycolHydrazine hydrate, Ethanol (or other suitable solvent)
Reaction Temperature High (Reflux in ethylene glycol)Milder (Reflux in ethanol)
Reported Yields (for analogous compounds) 62% - 93%Generally high
Key Advantages High yields reported for similar compounds.Milder reaction conditions.
Key Disadvantages High reaction temperature.Starting material may be less readily available.

Visualizations

Synthesis_Pathway A 2-Amino-6-methoxybenzo[d]thiazole C This compound (Desired Product) A->C Main Reaction (Hydrazine Hydrate, HCl, Reflux) B Hydrazine Hydrate (H2N-NH2 * H2O) B->C D Side Reactions C->D E Unreacted Starting Material D->E Incomplete Reaction F Azine Formation D->F Reaction with Carbonyls G Dimerization D->G Self- Condensation H Methoxy Group Cleavage D->H Strong Acid/ High Temp

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered? (e.g., Low Yield, Impurities) start->issue analyze Analyze Data (TLC, NMR, MS) issue->analyze Yes end Successful Synthesis issue->end No cause1 Incomplete Reaction analyze->cause1 cause2 Side Product Formation analyze->cause2 cause3 Work-up Loss analyze->cause3 solution1 Optimize Reaction Time/ Temperature cause1->solution1 solution2 Adjust Stoichiometry/ Purify Reagents cause2->solution2 solution3 Refine Purification/ Isolation Technique cause3->solution3 solution1->start solution2->start solution3->start no_issue No yes_issue Yes

Caption: A logical workflow for troubleshooting synthesis issues.

enhancing the stability of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound derivatives?

A1: The stability of your compounds can be influenced by several environmental and chemical factors. Key factors include exposure to varying pH levels (acidic or basic conditions), oxidizing agents, high temperatures, and light (particularly UV).[1][2] The inherent chemical structure, including the hydrazinyl group, can be susceptible to hydrolysis and oxidation.[3][4]

Q2: I've observed a color change in my compound solution upon storage. What could be the cause?

A2: A change in color often indicates chemical degradation. This could be due to oxidation of the hydrazinyl or benzothiazole core, or other structural rearrangements. It is recommended to perform analytical tests, such as HPLC or LC-MS, to identify any new impurities or degradation products.[5] Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these changes.

Q3: What are "forced degradation studies" and why are they important for my research?

A3: Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids/bases, oxidants, and intense light.[3][6] These studies are crucial for several reasons:

  • They help identify potential degradation products and establish degradation pathways.[2]

  • They demonstrate the specificity of your analytical methods, ensuring that the method can accurately measure the active compound in the presence of its degradants (a stability-indicating method).[7][8]

  • The results provide insights into the intrinsic stability of your molecule, which helps in selecting appropriate formulation, packaging, and storage conditions.[2][6]

Q4: What is a suitable solvent for dissolving and storing these derivatives?

A4: The choice of solvent is critical. While solubility is a primary concern, the solvent's reactivity must also be considered. Protic solvents may participate in hydrolysis, especially at non-neutral pH. Aprotic solvents like DMSO or DMF are common, but purity is essential as contaminants can promote degradation. For aqueous buffers, ensure the pH is maintained in a range where the compound is most stable, which must be determined experimentally. If a co-solvent is necessary for aqueous studies, its selection should be based on the drug's structure and compatibility.[3]

Troubleshooting Guides

Problem 1: Unexpected peaks appear in my HPLC chromatogram during analysis.

  • Question: I am analyzing a freshly prepared sample of a this compound derivative, but I see multiple unexpected peaks. What should I investigate?

  • Answer:

    • Check Blank Injections: First, run a blank injection (mobile phase and solvent) to ensure the peaks are not from the system, solvent, or mobile phase itself.

    • Assess Compound Purity: The issue may be with the initial purity of your compound. Review the certificate of analysis or perform characterization (e.g., NMR, LC-MS) on the starting material.

    • Mobile Phase Interaction: The compound might be unstable in the mobile phase. This is common if the mobile phase is highly acidic or basic. Prepare a sample and analyze it immediately, then re-analyze the same sample after several hours to see if the impurity peaks grow over time.

    • On-Column Degradation: The stationary phase of the HPLC column can sometimes promote degradation, especially with certain metal-sensitive compounds. Try a different type of column if possible.

    • Neutralize Stressed Samples: If you are analyzing samples from forced degradation studies (acidic or basic conditions), ensure they are neutralized with a suitable base, acid, or buffer before injection to halt further degradation.[1][3]

Problem 2: My compound is losing potency or activity in biological assays.

  • Question: My this compound derivative shows good initial activity, but the effect diminishes in solution over the course of the experiment. Why is this happening?

  • Answer:

    • Aqueous Instability: The hydrazinyl group can be prone to hydrolysis, especially in aqueous assay buffers. The stability of hydrazones is known to be pH-dependent; they often hydrolyze in acidic conditions.[4]

    • Oxidation: The compound may be oxidizing in the culture medium, which is typically oxygen-rich.

    • Adsorption: The compound might be adsorbing to the plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or including a small percentage of a non-ionic surfactant in your buffers can sometimes help.

    • Troubleshooting Steps:

      • Conduct a time-course stability study in your assay buffer. Prepare a stock solution, dilute it to the final concentration in the assay medium, and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).

      • Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.

      • If instability is confirmed, consider preparing fresh solutions immediately before each experiment or investigate formulation strategies like using antioxidants or cyclodextrin encapsulation to improve stability.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Derivatives

This protocol outlines a general procedure for stress testing to identify potential degradation pathways. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the derivative in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.[3]

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate at 60°C.

    • Withdraw aliquots at time points and neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.[1]

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at time points for immediate analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 70°C) for a set period (e.g., 48 hours).

    • After exposure, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., 1:1 acetonitrile:water).

    • Expose the solution in a photostability chamber to a light source compliant with ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at a designated time point.

3. Analysis:

  • Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to help in peak tracking and purity assessment.[8]

Data Presentation

Table 1: Example Forced Degradation Data for Derivative X

This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Stress ConditionDuration (hours)Temperature% Assay of Parent Compound% DegradationNumber of Degradants
Control 24RT99.8%0.2%1
0.1 M HCl 2460°C85.2%14.8%3
0.1 M NaOH 2460°C91.5%8.5%2
3% H₂O₂ 24RT79.3%20.7%4
Heat (Solid) 4870°C98.1%1.9%1
Light (Solution) ICH Std.25°C94.6%5.4%2

Visualizations

Logical and Experimental Workflows

G cluster_troubleshooting Troubleshooting Workflow: Compound Instability start Instability Observed (e.g., new HPLC peaks, activity loss) q1 Is the issue in a solid or solution state? start->q1 solid Solid State Issue: - Check for hygroscopicity. - Analyze for polymorph changes (DSC, XRD). - Store in desiccator. q1->solid Solid solution Solution State Issue q1->solution Solution q3 Are external factors controlled? solid->q3 q2 In which solvent/buffer? solution->q2 aqueous Aqueous Buffer: - Check pH dependence. - Suspect hydrolysis or oxidation. - Run time-course study in buffer. q2->aqueous Aqueous organic Organic Solvent: - Check solvent purity (peroxides in ethers, etc.). - Test stability in different aprotic solvents. q2->organic Organic aqueous->q3 organic->q3 factors Control Factors: - Protect from light (amber vials). - Purge with inert gas (N2/Ar). - Control temperature. q3->factors end Identify degradation cause & implement mitigation strategy factors->end

Caption: Troubleshooting logic for diagnosing instability issues.

G cluster_workflow Experimental Workflow: Forced Degradation Study cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid therm Thermal (Solid, 70°C) prep->therm photo Photolytic (ICH Light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples (Control, Stressed, Neutralized) via Stability-Indicating HPLC-PDA oxid->analyze therm->analyze photo->analyze neutralize->analyze report Report Data: - % Degradation - # of Degradants - Chromatograms analyze->report

Caption: Workflow for conducting a forced degradation study.

Hypothetical Signaling Pathway

Many kinase inhibitors feature a heterocyclic core. Benzothiazole derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in cell survival and proliferation.[9][10]

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 2-Hydrazinyl-6-methoxy- benzo[d]thiazole Derivative (Hypothetical Inhibitor) inhibitor->pi3k inhibits

Caption: Example of a signaling pathway modulated by kinase inhibitors.

References

Technical Support Center: Refining Protocols for Spectroscopic Analysis of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazoles. The following sections offer solutions to common issues encountered during UV-Vis, Fluorescence, NMR, and Mass Spectrometry analyses.

Troubleshooting Guides & FAQs

UV-Vis Spectroscopy

Q1: Why is the absorbance reading of my benzothiazole sample unstable?

A1: Unstable absorbance readings can arise from several factors:

  • Compound Precipitation: Benzothiazoles can have limited solubility in aqueous solutions. Visually inspect your sample for any precipitate. If observed, consider using a different solvent or a co-solvent.

  • Photodegradation: Some benzothiazole derivatives can be light-sensitive.[1] Minimize exposure to light by using amber vials and working expeditiously.

  • Instrumental Drift: Ensure the spectrophotometer has been properly warmed up and calibrated. Perform a baseline correction with the solvent blank immediately before running your sample.

Q2: My UV-Vis spectrum shows a very low or no peak for my benzothiazole derivative. What should I do?

A2: This issue can be addressed by systematically checking the following:

  • Concentration: The concentration of your sample may be too low. Prepare a more concentrated sample and re-run the analysis.

  • Solvent Cutoff: Ensure the solvent you are using is transparent in the expected absorption range of your compound.[2] For example, ethanol has a UV cutoff around 210 nm, which could interfere with measurements in that region.[2]

  • pH: The pH of the solution can significantly affect the electronic transitions of benzothiazoles. Consider preparing your sample in buffered solutions across a range of pH values to find the optimal condition for absorption.

Q3: The shape of my benzothiazole's UV-Vis spectrum is distorted or has unexpected peaks. What could be the cause?

A3: Spectral distortion can be due to:

  • Impurities: The presence of impurities, such as residual starting materials or byproducts from synthesis, can lead to overlapping absorption bands.[3][4][5] Purify your sample using techniques like column chromatography or recrystallization.

  • Solvent Effects: The polarity of the solvent can influence the shape and position of the absorption bands (solvatochromism).[6][7] Record the spectrum in a different solvent to see if the profile changes.

  • Stray Light: High sample absorbance (typically > 2 AU) can lead to issues with stray light in the instrument, causing deviations from the Beer-Lambert law and distorting the spectrum.[2] Dilute your sample to an appropriate concentration.

Fluorescence Spectroscopy

Q1: I am not observing any fluorescence from my benzothiazole sample. What is the problem?

A1: A complete lack of fluorescence can be disconcerting but is often solvable:

  • Instrument Settings: Double-check that the excitation and emission wavelengths are set correctly for your compound. Ensure the detector gain is set appropriately.

  • Solvent Quenching: The fluorescence of many benzothiazole derivatives is highly sensitive to the solvent environment.[8][9][10][11][12] Polar protic solvents like water and ethanol can quench fluorescence.[8][9][10][11][12] Try using a non-polar aprotic solvent such as toluene or dioxane.[8][9][10][11][12]

  • Concentration: The sample concentration might be too low to detect a signal. Conversely, at very high concentrations, you might observe self-quenching. Prepare a dilution series to find the optimal concentration.

Q2: The fluorescence intensity of my sample is much lower than expected. How can I improve it?

A2: Low fluorescence intensity can be caused by several factors:

  • Dissolved Oxygen: Oxygen is a known collisional quencher of fluorescence.[8] To mitigate this, purge your solvent and sample with an inert gas like nitrogen or argon before measurement.[8]

  • Presence of Quenchers: Trace amounts of heavy metals or halide ions in your reagents or on your glassware can act as quenchers.[8] Use high-purity solvents and acid-washed glassware.[8]

  • pH: The fluorescence of many benzothiazoles is pH-dependent. Prepare a series of buffered solutions to determine the optimal pH for maximum fluorescence intensity.[8]

Q3: The fluorescence intensity of my benzothiazole derivative is decreasing over time. Why is this happening?

A3: This is a classic sign of photobleaching , where the fluorophore is chemically damaged by light exposure. To minimize photobleaching:

  • Reduce the excitation light intensity using neutral density filters.

  • Decrease the exposure time of the sample to the excitation source.

  • Ensure the sample is freshly prepared and protected from light before measurement.

NMR Spectroscopy

Q1: I am having trouble assigning the proton (¹H) NMR peaks for my benzothiazole derivative.

A1: Peak assignment for benzothiazoles can be challenging due to the fused ring system. Here are some tips:

  • Reference Spectra: Compare your spectrum to those of similar, known benzothiazole structures.[13] The protons on the benzothiazole ring typically appear in the aromatic region, generally between 7.0 and 8.1 ppm.[13]

  • 2D NMR Techniques: If available, run 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons and neighboring carbons, respectively.

  • Computational Prediction: Use NMR prediction software to estimate the chemical shifts for your specific structure.

Q2: The peaks in my ¹H NMR spectrum are broad, making interpretation difficult.

A2: Broad peaks can be caused by:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Pass your sample through a small plug of silica gel or celite to remove them.

  • Sample Aggregation: At higher concentrations, benzothiazole derivatives may aggregate, leading to broader signals. Try diluting your sample or acquiring the spectrum at a higher temperature.

  • Chemical Exchange: If your molecule has protons that are in chemical exchange (e.g., -NH or -OH protons), these peaks will often be broad. Shaking the sample with a drop of D₂O will cause these peaks to disappear, confirming their identity.

Mass Spectrometry

Q1: I am not seeing the molecular ion peak for my benzothiazole compound in the mass spectrum.

A1: The absence of a molecular ion peak can be due to:

  • Fragmentation: Benzothiazoles, like many organic molecules, can fragment easily in the ion source.[14][15][16] The molecular ion may be present but at a very low abundance.

  • Ionization Technique: The choice of ionization technique is crucial. If using Electron Ionization (EI), which is a "hard" ionization technique, consider switching to a "softer" method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

  • In-source Decay: The compound may be unstable and degrading in the ion source. Try optimizing the source temperature and other parameters.

Q2: The fragmentation pattern in my mass spectrum is complex and difficult to interpret.

A2: Interpreting the fragmentation of benzothiazoles requires a systematic approach:

  • Identify Common Losses: Look for the loss of small, stable neutral molecules (e.g., HCN, CO, S).

  • High-Resolution MS: If available, use high-resolution mass spectrometry (HRMS) to determine the exact mass of the fragment ions. This allows you to calculate their elemental composition and propose logical fragmentation pathways.

  • Tandem MS (MS/MS): Isolate the molecular ion and fragment it further to establish relationships between the precursor and product ions. This can help piece together the structure.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of the benzothiazole derivative (e.g., 1 mM) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO).

    • From the stock solution, prepare a dilution series to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Measurement:

    • Fill a quartz cuvette with the solvent blank and perform a baseline correction.

    • Rinse the cuvette with the sample solution, then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, create a calibration curve using standards of known concentrations.

Protocol 2: Fluorescence Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution (e.g., 1 mM) in a suitable fluorescence-grade solvent. Note that solvent polarity can significantly impact fluorescence.[8][9][10][11][12]

    • Prepare a dilute sample for analysis (typically in the low micromolar range) to avoid inner filter effects.

    • To remove dissolved oxygen, bubble an inert gas (e.g., nitrogen or argon) through the sample for 5-10 minutes.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow it to warm up.

    • Set the excitation wavelength (often the λmax from the UV-Vis spectrum) and the emission wavelength range.

  • Measurement:

    • Record the emission spectrum of a solvent blank and subtract it from the sample spectra.

    • Record the emission spectrum of the benzothiazole sample.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.

  • Data Analysis:

    • Determine the wavelengths of maximum excitation and emission.

    • The Stokes shift is the difference in nanometers between the maximum excitation and maximum emission wavelengths.

Protocol 3: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce proton coupling information.

    • Assign the peaks to the corresponding atoms in the molecule.

Protocol 4: Mass Spectrometric Analysis (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the benzothiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically in the ng/mL to low µg/mL range) using the mobile phase as the diluent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System Setup:

    • Equilibrate the LC column with the initial mobile phase conditions. A reverse-phase C18 column is often suitable.

    • Set up a gradient elution program if analyzing a mixture or if the compound has moderate polarity.

    • Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates, temperature) for the specific benzothiazole derivative by infusing a standard solution.

    • Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the compound.

  • Data Acquisition:

    • Inject the sample onto the LC system.

    • Acquire data in either positive or negative ion mode, depending on the compound's structure. Some benzothiazoles are detected in positive ion mode, while others with acidic protons are better detected in negative ion mode.[17]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z value of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

    • Analyze the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and study the fragmentation pattern.

Data Presentation

Table 1: Representative ¹H NMR Spectroscopic Data for Benzothiazole Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
BenzothiazoleCDCl₃9.0 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.4 (t, 1H)s, d, d, t, tAromatic CH
3-benzyl-1,3-benzothiazol-2(3H)-one[13]-7.0 - 8.1multipletAromatic CH
6-Chlorobenzo[d]thiazole-2-thiol[10]DMSO-d₆14.04broad singlet-SH
7.46-7.40multipletAromatic CH
7.28doubletAromatic CH

Table 2: Representative ¹³C NMR Spectroscopic Data for Benzothiazole Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
6-Chlorobenzo[d]thiazole-2-thiol[10]DMSO-d₆190.5C=S (Thione)
141.1, 131.9, 130.4, 124.6, 116.8, 114.3Aromatic C

Table 3: Common Mass Spectrometry Parameters for Benzothiazole Analysis

TechniqueIonization ModeTypical AnalytesReference
LC-MSESI Positive2-aminobenzothiazole, benzothiazole, 2-methylthiobenzothiazole[17]
LC-MSESI Negativebenzothiazole-2-sulfonic acid, 2-mercaptobenzothiazole, 2-hydroxybenzothiazole[17]
GC-MSEIBenzothiazoles, Benzotriazoles[18]

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification dissolution Dissolution in Appropriate Solvent synthesis->dissolution uv_vis UV-Vis Spectroscopy dissolution->uv_vis Initial Characterization nmr NMR Spectroscopy dissolution->nmr Detailed Structure ms Mass Spectrometry dissolution->ms Molecular Weight & Formula fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine Excitation λ interpretation Spectral Interpretation uv_vis->interpretation fluorescence->interpretation nmr->interpretation ms->interpretation characterization Structural Characterization interpretation->characterization troubleshooting_logic cluster_sample Sample Integrity cluster_experimental Experimental Conditions cluster_instrument Instrument Parameters start Unexpected Spectroscopic Result check_purity Check Purity (e.g., TLC, LC-MS) start->check_purity Start Here check_concentration Verify Concentration start->check_concentration Start Here check_solubility Check for Precipitation start->check_solubility Start Here check_solvent Solvent Effects? (Polarity, Cutoff) check_purity->check_solvent check_concentration->check_solvent check_solubility->check_solvent check_ph pH Dependence? check_solvent->check_ph check_quenching Quenching? (Oxygen, Impurities) check_ph->check_quenching check_settings Verify Instrument Settings (Wavelengths, Gain) check_quenching->check_settings check_calibration Calibrate & Baseline check_settings->check_calibration check_ionization Correct Ionization Mode? (MS) check_calibration->check_ionization solution Refined Protocol / Interpretable Data check_ionization->solution

References

strategies to reduce toxicity of novel benzothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Novel Benzothiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on strategies to mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: My novel benzothiazole compound is showing high cytotoxicity in initial screenings. What could be the underlying mechanisms?

A1: High cytotoxicity in novel benzothiazole compounds can stem from several mechanisms. Benzothiazoles are known to induce apoptosis, disrupt the cell cycle, and inhibit key enzymes crucial for cell survival.[1] Some derivatives can trigger the mitochondrial apoptosis pathway.[1] Additionally, metabolic activation, often mediated by cytochrome P450 (CYP) enzymes, can transform the parent compound into reactive metabolites.[2][3] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and genotoxicity.[2][3] Certain structural features, such as heterocyclic amines, may also be alerts for chemical genotoxicity.[4]

Q2: What are the primary strategies to reduce the toxicity of my lead benzothiazole compound while preserving its therapeutic activity?

A2: Reducing the toxicity of a lead compound involves a multi-pronged approach focused on modifying its chemical structure. Key strategies include:

  • Structural Modification: Combining the 2-aminobenzothiazole scaffold with other heterocyclic rings is a known approach to lower toxicity and alter the pharmacological profile.[5]

  • Blocking Metabolic Activation: Identify and block sites of metabolic activation. If oxidation by CYP enzymes is causing toxicity, modifying the scaffold to prevent this (e.g., by introducing fluorine atoms at metabolically active sites) can reduce the formation of toxic metabolites.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Employ QSAR models to understand the relationship between the compound's structure and its toxicity.[5][6] These computational models can predict the toxicity of virtual derivatives, guiding the synthesis of compounds with a better safety profile.[7][8] For instance, QSAR studies have shown that increasing the hydrogen bond donor count can be conducive to the cytotoxic activity of some benzothiazole derivatives, a factor to consider in redesign.[6]

  • Bioisosteric Replacement: Replace toxicophores (structural motifs associated with toxicity) with bioisosteres that maintain biological activity but have a different metabolic profile. For example, substituting a benzimidazole nucleus with a benzothiazole has been explored to modify a compound's antioxidant and photoprotective profile.[9][10]

Q3: How can I predict the potential toxicity of my benzothiazole derivatives before synthesis?

A3: In silico computational models are invaluable for predicting toxicity early in the drug discovery process.[7][11][12]

  • Quantitative Structure-Activity Relationship (QSAR): These models quantitatively correlate a compound's chemical structure with its biological activity or toxicity.[5][7] By analyzing a set of known benzothiazole derivatives, a QSAR model can predict the toxicity of new, unsynthesized analogues.[6]

  • Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals within the body, helping to predict internal exposure and potential organ-specific toxicity.[7]

  • Molecular Docking: This technique can predict the binding affinity between your compound and known toxicity-related proteins or "off-targets," providing insights into potential mechanisms of toxicity.[11]

The general workflow for computational toxicity prediction is illustrated below.

cluster_0 Computational Toxicity Prediction Workflow Start Design Novel Benzothiazole Derivative (Virtual) QSAR QSAR Modeling (Predict General Toxicity, Genotoxicity, Cytotoxicity) Start->QSAR PBPK PBPK Modeling (Predict ADME Profile) Start->PBPK Docking Molecular Docking (Predict Off-Target Binding) Start->Docking Analysis Analyze in silico Data (Identify Potential Liabilities) QSAR->Analysis PBPK->Analysis Docking->Analysis Decision Prioritize for Synthesis? Analysis->Decision Synthesize Synthesize Compound Decision->Synthesize Low Predicted Risk Redesign Redesign Derivative Decision->Redesign High Predicted Risk Redesign->Start

Caption: Workflow for in silico prediction of benzothiazole toxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in MTT or Similar Viability Assays

Troubleshooting Steps:

  • Confirm the Cytotoxic Effect: Repeat the MTT assay using a different cell line to rule out cell-line-specific effects. Use a positive control like Doxorubicin to validate assay performance.

  • Determine the Mode of Cell Death: High cytotoxicity may be due to apoptosis or necrosis. Perform an Annexin V/PI apoptosis assay to distinguish between these. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[1]

  • Investigate Mitochondrial Involvement: Since some benzothiazoles induce apoptosis via the mitochondrial pathway, assess changes in mitochondrial membrane potential (MMP) using dyes like JC-1 or TMRE.[1]

  • Assess Metabolic Activation: Co-incubate your compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in your cytotoxicity assay. A significant decrease in toxicity suggests that metabolic activation is a contributing factor.

The diagram below illustrates a potential signaling pathway for benzothiazole-induced apoptosis.

cluster_1 Benzothiazole-Induced Apoptosis Pathway Compound Benzothiazole Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Perturbation ROS->Mito Bax Bax/Bcl-2 Ratio ↑ Mito->Bax MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mitochondrial apoptosis pathway induced by benzothiazoles.

Issue 2: Evidence of Genotoxicity (e.g., Positive SOS/umu or Ames Test)

Troubleshooting Steps:

  • Confirm with a Mammalian System: Bacterial genotoxicity tests may not always translate to mammalian systems. Perform an in vitro micronucleus test on human cell lines (e.g., A549 or HepG2) to assess chromosome-damaging effects.[4]

  • Evaluate the Role of Metabolism: Conduct the genotoxicity assays both with and without metabolic activation (e.g., using S9 fraction from rat liver). Activation or inactivation of genotoxicity after metabolism provides crucial clues about the toxic species.[4] For example, benzothiazole itself was found to be positive in a Salmonella genetic toxicity assay only in the presence of metabolic activation.[13]

  • Identify Structural Alerts: Analyze the compound's structure for known toxicophores or structural alerts associated with genotoxicity, such as aromatic hydroxylamines which can be formed during metabolism.[4][13]

  • Modify the Structure: If a specific part of the molecule is implicated in genotoxicity, use medicinal chemistry strategies to modify or remove it without compromising the desired pharmacological activity.

Quantitative Data Summary

The following tables summarize cytotoxicity data for various benzothiazole derivatives against different human cell lines. This data can serve as a benchmark for your own experimental results.

Table 1: IC₅₀ Values of Benzothiazole Derivative YLT322 [1]

Cell LineCancer TypeIC₅₀ (µM)
HepG2Hepatocellular Carcinoma0.39
A549Lung Carcinoma1.25
MCF-7Breast Adenocarcinoma2.11
HCT-116Colon Carcinoma3.54

Table 2: Cytotoxicity (LC₅₀) of Nine Benzothiazoles on Various Cells [4]

CompoundBacteria (mg/L)MGC-803 Cells (mg/L)A549 Cells (mg/L)
Benzothiazole (BT)>250114145
2-chlorobenzothiazole (CBT)>250250270
2-mercaptobenzothiazole (MBT)192422
2-aminobenzothiazole (ABT)134134129
2-hydroxy-benzothiazole (OHBT)>250155179

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell viability.[1]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your benzothiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Treat cells with your benzothiazole compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants:

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic: Annexin V (+) / PI (+)

    • Necrotic: Annexin V (-) / PI (+)

References

Technical Support Center: Method Development for Scaling Up 2-Hydrazinyl-6-methoxybenzo[d]thiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Hydrazinyl-6-methoxybenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the reaction of 2-Amino-6-methoxybenzo[d]thiazole with hydrazine hydrate in the presence of a mineral acid catalyst, such as concentrated hydrochloric acid, in a high-boiling solvent like ethylene glycol. The mixture is typically refluxed for several hours to drive the reaction to completion.[1][2]

Q2: What are the critical reaction parameters to monitor during the synthesis?

A2: Key parameters to monitor include reaction temperature, reaction time, and the stoichiometry of the reactants. The temperature should be maintained at reflux to ensure the reaction proceeds at an adequate rate. Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion and avoid the formation of degradation products from prolonged heating.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol, is a common and effective technique for obtaining highly pure material.[2][3] Alternatively, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide) can be employed for purification, especially for removing close-eluting impurities.[1]

Q4: What are the potential challenges when scaling up the production of this compound?

A4: Scaling up this synthesis presents several challenges. Maintaining efficient heat transfer and uniform mixing in larger reaction vessels is crucial to ensure consistent reaction conditions and prevent the formation of localized hot spots that can lead to side reactions or decomposition. Product isolation and purification on a larger scale may also require optimization of filtration and drying techniques.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an alternative route involves the reaction of a 2-mercaptobenzothiazole derivative with hydrazine hydrate.[3] For this compound, this would involve starting with 2-Mercapto-6-methoxybenzo[d]thiazole. The choice of synthetic route often depends on the availability and cost of the starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Degradation of starting material or product. 4. Inefficient product isolation.1. Monitor the reaction by TLC to confirm completion. Extend reaction time if necessary. 2. Verify the molar ratios of 2-Amino-6-methoxybenzo[d]thiazole, hydrazine hydrate, and acid catalyst. 3. Ensure the reaction temperature does not significantly exceed the reflux temperature. 4. Optimize the workup procedure, including the precipitation and filtration steps.
Impure Product (Multiple Spots on TLC) 1. Presence of unreacted starting material. 2. Formation of side products.1. Ensure the reaction has gone to completion. If starting material persists, consider adding a slight excess of hydrazine hydrate. 2. Optimize reaction conditions (temperature, time) to minimize side product formation. Purify the crude product using column chromatography or recrystallization.
Reaction Stalls (Does not go to completion) 1. Insufficient heating. 2. Inactive catalyst.1. Ensure the reaction mixture is vigorously refluxing. 2. Use fresh, high-quality concentrated hydrochloric acid.
Difficulty in Product Isolation 1. Product is soluble in the workup solvent. 2. Oily product formation instead of a solid precipitate.1. Cool the reaction mixture thoroughly in an ice bath to maximize precipitation. If the product remains in solution, consider extraction with a suitable organic solvent. 2. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 2-Amino-6-methoxybenzo[d]thiazole

  • Hydrazine hydrate (80% solution)

  • Concentrated Hydrochloric Acid

  • Ethylene glycol

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate to ethylene glycol.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add concentrated hydrochloric acid dropwise to the cooled mixture while stirring.

  • To this mixture, add 2-Amino-6-methoxybenzo[d]thiazole.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

Proposed Scale-Up Production Method

For scaling up, a jacketed glass reactor with an overhead stirrer is recommended.

  • Charging the Reactor: Charge the reactor with ethylene glycol and hydrazine hydrate.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Acid Addition: Under controlled stirring, slowly pump concentrated hydrochloric acid into the reactor, monitoring the temperature to prevent any significant exotherm.

  • Addition of Starting Material: Add 2-Amino-6-methoxybenzo[d]thiazole to the reaction mixture in portions or via a solids charging system.

  • Heating to Reflux: Gradually heat the reaction mixture to reflux temperature by circulating a heating fluid through the reactor jacket.

  • Reaction Monitoring: Monitor the reaction by taking samples periodically for in-process control analysis (e.g., HPLC or TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the batch by circulating coolant through the jacket.

  • Product Isolation: Transfer the cooled reaction mixture to a precipitation vessel containing cold water. The product will precipitate out.

  • Filtration and Washing: Filter the product using a Nutsche filter or a centrifuge. Wash the filter cake with water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at a controlled temperature.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-hydrazinyl-benzothiazole derivatives, which can serve as a reference for the 6-methoxy analog.

ParameterMethod A: From 2-Aminobenzothiazole derivative[3]Method B: From 2-Mercaptobenzothiazole derivative[3]
Starting Material 2-Amino-6-substituted-benzo[d]thiazole2-Mercapto-6-substituted-benzo[d]thiazole
Reagents Hydrazine hydrate, Hydrazine hydrochloride, Ethylene glycolHydrazine hydrate, Ethanol
Reaction Time 3 - 6 hours4 - 8 hours
Temperature 130 - 140 °CReflux (approx. 78 °C)
Reported Yield 62% - 93% (for analogous compounds)Up to 92% (for unsubstituted analog)
Purity of Crude Product 90-95% (before recrystallization)Variable, may require purification

Visualizations

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification cluster_4 Final Product 2-Amino-6-methoxybenzo[d]thiazole 2-Amino-6-methoxybenzo[d]thiazole Reaction Mixture Reaction Mixture 2-Amino-6-methoxybenzo[d]thiazole->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture HCl HCl HCl->Reaction Mixture Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Mixture Reflux (130-140 °C, 4-6h) Reflux (130-140 °C, 4-6h) Reaction Mixture->Reflux (130-140 °C, 4-6h) Precipitation (Ice Water) Precipitation (Ice Water) Reflux (130-140 °C, 4-6h)->Precipitation (Ice Water) Filtration & Washing Filtration & Washing Precipitation (Ice Water)->Filtration & Washing Drying Drying Filtration & Washing->Drying Recrystallization (Ethanol) Recrystallization (Ethanol) Drying->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

Caption: Workflow for the scaled-up production of this compound.

G start Troubleshooting Start issue Identify the Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield impure_product Impure Product issue->impure_product Impurity reaction_stalls Reaction Stalls issue->reaction_stalls Stalled check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion purify Purify by Recrystallization or Chromatography impure_product->purify check_temp Check Reflux Temperature reaction_stalls->check_temp check_stoichiometry Verify Stoichiometry check_completion->check_stoichiometry Complete extend_time Extend Reaction Time check_completion->extend_time Incomplete optimize_workup Optimize Workup/Isolation check_stoichiometry->optimize_workup Correct adjust_reagents Adjust Reagent Amounts check_stoichiometry->adjust_reagents Incorrect increase_heat Increase Heating check_temp->increase_heat Too Low check_catalyst Check Catalyst Activity check_temp->check_catalyst Correct fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Inactive

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Confirming the Structure of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for confirming the structure of 2-Hydrazinyl-6-methoxybenzo[d]thiazole and its derivatives. By presenting key spectroscopic data and detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiazole compounds.

Structural Confirmation Workflow

The structural elucidation of newly synthesized compounds like this compound derivatives is a critical process. It typically involves a multi-step workflow beginning with synthesis and purification, followed by rigorous structural validation using a combination of spectroscopic techniques.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction e.g., Cyclization Crude Product Crude Product Chemical Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization, Chromatography Pure Compound Pure Compound Purification->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation Final Validated Structure Final Validated Structure Structure Confirmation->Final Validated Structure

Caption: General workflow for the synthesis and structural validation of benzothiazole derivatives.

Comparative Spectroscopic Data Analysis

The structural confirmation of this compound derivatives relies heavily on the interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of expected and reported data for the target compound and a related derivative.

Technique This compound Alternative: 2-Hydrazinyl-6-iodobenzo[d]thiazole Key Structural Insights
¹H NMR Expected signals for methoxy protons (~3.8 ppm), aromatic protons (6.8-7.5 ppm), and hydrazinyl protons.Signals for aromatic protons will show different splitting patterns and chemical shifts due to the iodo-substituent.Confirms the presence and connectivity of protons in the molecule.
¹³C NMR Expected signals for methoxy carbon (~55 ppm), aromatic carbons, and the C=N carbon of the thiazole ring (~165-175 ppm)[1].The carbon attached to iodine will show a signal at a lower field compared to the one attached to the methoxy group.Provides information about the carbon framework of the molecule.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (hydrazinyl group, ~3100-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C-O stretching (methoxy group, ~1000-1300 cm⁻¹).Similar N-H and C=N stretching bands. The C-I stretching vibration may be observed in the far-IR region.Identifies the key functional groups present in the molecule.
Mass Spec (m/z) Molecular ion peak (M⁺) corresponding to the molecular weight (C₈H₉N₃OS, MW: 195.24 g/mol )[2].Molecular ion peak (M⁺) corresponding to its higher molecular weight.Confirms the molecular weight and can provide fragmentation patterns for further structural elucidation.

Experimental Protocols

Reproducible and accurate data are contingent upon standardized experimental protocols. The following sections detail the methodologies for the key analytical techniques used in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: The synthesized compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard[3].

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • Data Analysis: The chemical shifts, integration values, and coupling constants of the signals are analyzed to deduce the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory[3]. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of different functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the ion source.

  • Data Acquisition: The instrument is operated in a mode to detect positive ions, and the mass-to-charge ratio (m/z) of the ions is recorded.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional information about the structure.

Logical Flow for Structural Validation

The process of validating a novel chemical structure is a systematic one, where data from multiple analytical techniques are integrated to build a conclusive case.

Structural Validation Logic cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation Hypothesized Structure Hypothesized Structure Initial Spectroscopic Analysis Initial Spectroscopic Analysis Hypothesized Structure->Initial Spectroscopic Analysis ¹H NMR ¹H NMR Initial Spectroscopic Analysis->¹H NMR ¹³C NMR ¹³C NMR Initial Spectroscopic Analysis->¹³C NMR FT-IR FT-IR Initial Spectroscopic Analysis->FT-IR Mass Spectrometry Mass Spectrometry Initial Spectroscopic Analysis->Mass Spectrometry Combined Data Analysis Combined Data Analysis ¹H NMR->Combined Data Analysis ¹³C NMR->Combined Data Analysis FT-IR->Combined Data Analysis Mass Spectrometry->Combined Data Analysis Structure Confirmation Structure Confirmation Combined Data Analysis->Structure Confirmation Consistent Data Structure Revision Structure Revision Combined Data Analysis->Structure Revision Inconsistent Data Validated Structure Validated Structure Structure Confirmation->Validated Structure Structure Revision->Hypothesized Structure

Caption: Logical flow for the structural validation of novel chemical entities.

By following these protocols and comparative data analysis, researchers can confidently confirm the structure of this compound derivatives and pave the way for further investigation into their chemical and biological properties.

References

A Comparative Analysis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole Derivatives and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial potential of benzothiazole derivatives.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of various 2-hydrazinyl-benzo[d]thiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. For comparative purposes, the MIC values of commonly used antibiotics and antifungal agents, as reported in the same or similar studies, are also presented.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Hydrazinyl-benzo[d]thiazole Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Benzothiazole Derivative 3e -62.5 µg/mL50 µg/mL[1]
Benzothiazole Derivative 3i -62.5 µg/mL-[1]
Benzothiazole Derivative 3h --62.5 µg/mL[1]
Ampicillin (Standard) -100 µg/mL100 µg/mL[1]

Note: A lower MIC value indicates greater antimicrobial activity.

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Hydrazinyl-thiazole Derivatives against Fungal Strains

Compound/DerivativeCandida albicansAspergillus nigerReference
Thiazole Derivative 26 6.25 µg/mL-[2]
Thiazole Derivative 27 6.25 µg/mL-[2]
Amphotericin B (Standard) ---

Note: Data for Amphotericin B was mentioned as a standard but specific comparative values were not provided in the cited source.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay in antimicrobial susceptibility testing.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the 2-hydrazinyl-benzo[d]thiazole derivatives and standard antimicrobials in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial/Fungal Strains: Use fresh, pure cultures of the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the microorganism from an agar plate and suspend them in sterile saline solution.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • Dispense 100 µL of sterile growth medium into all wells of the 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series. This will create a range of decreasing concentrations of the test compound.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only) on each plate.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well (except the negative control).

  • The final volume in each well will be 200 µL.

  • Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of microbial growth.

Potential Mechanisms of Action

Benzothiazole derivatives are believed to exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. The following diagrams illustrate two such proposed pathways.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.

DNA_Gyrase_Inhibition Benzothiazole Derivative Benzothiazole Derivative DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Benzothiazole Derivative->DNA Gyrase (GyrA/GyrB) Binds to ATP-binding site Inhibition Inhibition Supercoiled DNA Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Supercoiled DNA Introduces negative supercoils ATP ATP ATP->DNA Gyrase (GyrA/GyrB) Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase (GyrA/GyrB) Inhibition->DNA Gyrase (GyrA/GyrB) Binding Binds to

Proposed inhibition of DNA gyrase by benzothiazoles.

Dihydroorotase_Inhibition Benzothiazole Derivative Benzothiazole Derivative Dihydroorotase Dihydroorotase Benzothiazole Derivative->Dihydroorotase Binds to active site Inhibition Inhibition Dihydroorotate Dihydroorotate Dihydroorotase->Dihydroorotate Catalyzes conversion Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Aspartate->Dihydroorotase Inhibition->Dihydroorotase

Proposed inhibition of dihydroorotase by benzothiazoles.

Conclusion

The available scientific literature strongly suggests that the 2-hydrazinyl-benzo[d]thiazole scaffold is a promising framework for the development of novel antimicrobial agents. Derivatives of this core structure have demonstrated significant in vitro activity against a variety of bacterial and fungal pathogens, in some cases comparable or superior to standard antibiotics. The proposed mechanisms of action, such as the inhibition of essential enzymes like DNA gyrase and dihydroorotase, offer a solid basis for further investigation and drug design.

While a direct comparative analysis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole is currently limited by the absence of specific data, the broader class of related compounds shows considerable potential. Researchers are encouraged to use the provided data and protocols as a foundation for further studies, including the synthesis and evaluation of this compound, to fully elucidate its antimicrobial profile and therapeutic potential.

References

A Researcher's Guide to Validating In Vitro Anticancer Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of in vitro anticancer assay results is paramount to the successful identification of promising therapeutic candidates. This guide provides a comprehensive comparison of commonly used cell viability assays, detailed experimental protocols, and visual workflows to aid in the rigorous assessment of potential anticancer compounds.

The selection of an appropriate in vitro assay is a critical first step in the drug discovery pipeline. Factors such as the compound's mechanism of action, the cell type used, and the desired throughput must be considered. This guide focuses on three widely adopted methods: the MTT, MTS, and ATP-based assays. While all three assess cell viability, they operate on different principles, each with its own advantages and limitations.

Comparative Analysis of In Vitro Anticancer Assays

The following table summarizes the key characteristics and performance metrics of the MTT, MTS, and ATP-based assays to facilitate an objective comparison.

ParameterMTT AssayMTS AssayATP-Based Assay (e.g., CellTiter-Glo)
Principle Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2][3]Reduction of a second-generation tetrazolium salt (MTS) to a soluble formazan product by viable cells.[1]Quantification of ATP, an indicator of metabolically active cells, through a luciferase-luciferin reaction that produces light.[4][5][6]
Endpoint Colorimetric (absorbance at ~570 nm).[2]Colorimetric (absorbance at ~490 nm).[1]Luminescence.[5][7]
Throughput High-throughput compatible.[1][4][8]High-throughput compatible.[1]High-throughput compatible.[7]
Sensitivity GoodGoodVery High, can detect as few as a single cell.[5]
Advantages Cost-effective and widely used.[1][8]No solubilization step required, faster protocol.[1]High sensitivity, wide dynamic range, and fast (one-step reagent addition).[5][7]
Disadvantages Requires a formazan solubilization step, potential for interference from colored compounds.[1][9]Can be affected by compounds that alter cellular redox potential.Can be affected by compounds that interfere with luciferase or ATP metabolism.
Typical Incubation Time 2-4 hours for MTT reduction, plus solubilization time.[1][9]1-4 hours.[1][10]~10 minutes for cell lysis and signal stabilization.[10]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and reliable results. Below are standardized methodologies for the MTT, MTS, and ATP-based assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[1][9]

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1] Include vehicle-only and no-cell controls.[11]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1][9]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[1][10]

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.[1][10]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability in the same manner as the MTT assay.[1]

ATP-Based Luminescence Assay Protocol (e.g., CellTiter-Glo®)
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[10]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis and then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in validating anticancer assays, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells into Plate prep_cells->seed_cells prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for Exposure Period treat_cells->incubate add_reagent Add Viability Reagent (MTT/MTS/ATP) incubate->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance/Luminescence) incubate_reagent->measure_signal calc_viability Calculate % Cell Viability measure_signal->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 validate Validate and Interpret Results determine_ic50->validate

General workflow for in vitro anticancer assays.

G start Start: Select Assay throughput High-Throughput Screening? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity Yes cost Cost a Major Factor? throughput->cost No compound_props Potential Compound Interference? sensitivity->compound_props No atp ATP-Based Assay sensitivity->atp Yes mtt MTT Assay compound_props->mtt Colorimetric Interference mts MTS Assay compound_props->mts Redox Interference compound_props->atp Luminescence Interference cost->mtt Yes cost->mts No

Decision guide for selecting an anticancer assay.

A crucial aspect of anticancer drug development is understanding the molecular pathways affected by a potential therapeutic. The MAPK/ERK pathway is frequently dysregulated in cancer and is a common target for drug development.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Simplified MAPK/ERK signaling pathway.

Troubleshooting and Validation

Achieving reproducible and reliable data is contingent on careful experimental execution and awareness of potential pitfalls. High variability in results can stem from inconsistent cell seeding density, solvent toxicity (e.g., DMSO concentrations exceeding 0.5%), or the "edge effect" in microplates.[11] It is recommended to fill peripheral wells with sterile PBS or media without cells to mitigate this effect.[11] Furthermore, including proper controls, such as "no cell" and "compound only" wells, is essential to identify background noise or interference from the test agent itself.[11]

Validation of in vitro findings should ideally involve more than one type of assay to confirm the results and rule out method-specific artifacts.[8] For instance, a compound that interferes with mitochondrial respiration might give a misleading result in an MTT or MTS assay but not in an ATP-based assay that measures a different aspect of cell viability.

By adhering to standardized protocols, understanding the principles and limitations of each assay, and employing rigorous validation strategies, researchers can confidently identify and advance the most promising anticancer drug candidates.

References

Unraveling the Potency of Benzothiazole Isomers: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different benzothiazole isomers, supported by experimental data. Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The strategic placement of functional groups on the benzothiazole scaffold is a critical determinant of the compound's therapeutic efficacy.[4] This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) of these potent heterocyclic compounds.

While direct comparative studies on a complete set of positional isomers of a single substituted benzothiazole are limited, analysis of various substituted derivatives provides valuable insights into how isomeric positioning influences biological activity.[5] This guide will focus on the impact of substituent placement on the anticancer and antibacterial properties of benzothiazole derivatives, drawing from a range of in vitro studies.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of benzothiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Several studies have highlighted the significance of the substitution pattern on the benzothiazole ring for anticancer activity. For instance, in a series of 2-aminobenzothiazole-thiazolidinone hybrids, the position of substituents on the pendant phenyl ring was found to significantly influence cytotoxic activity. Shifting a substituent from the C4 position to the C2 position resulted in a notable decrease in activity.[2] Furthermore, another study on HSP90 inhibitors revealed that a fluorine atom at the C6 position of the benzothiazole ring was optimal for potency, with a shift to the C4 position leading to a substantial decrease in activity.[2]

Below are tables summarizing the IC50 values of various benzothiazole derivatives against different cancer cell lines, illustrating the impact of isomeric substitution patterns.

Table 1: Anticancer Efficacy (IC50 in µM) of 2,6-Disubstituted Benzothiazole Derivatives against MCF-7 Breast Cancer Cells [1]

CompoundR1 (Position 2)R2 (Position 6)IC50 (µM)
5a Phenyl-H> 50
5b 4-Fluorophenyl-H28.3 ± 2.5
5c 4-Chlorophenyl-H19.8 ± 1.9
5d 4-Bromophenyl-H15.6 ± 1.2
5e 4-Methylphenyl-H35.4 ± 3.1
5f 4-Methoxyphenyl-H> 50
9i 4-(dimethylamino)phenyl-COOH3.2 ± 0.3
9j 4-(methylamino)phenyl-COOH8.7 ± 0.9

Table 2: Anticancer Efficacy (IC50 in µM) of 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines [3][4][6]

CompoundSubstituentsCancer Cell LineIC50 (µM)
OMS5 2-(4-nitroanilino)A549 (Lung)22.13
OMS14 2-(piperazin-1-yl) with 4-nitroanilineA549 (Lung)25.46
OMS5 2-(4-nitroanilino)MCF-7 (Breast)61.03
OMS14 2-(piperazin-1-yl) with 4-nitroanilineMCF-7 (Breast)55.28
Compound 13 2-amino, other substitutionsHCT116 (Colon)6.43 ± 0.72
Compound 13 2-amino, other substitutionsA549 (Lung)9.62 ± 1.14
Compound 13 2-amino, other substitutionsA375 (Melanoma)8.07 ± 1.36
Compound 45 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-oneA549 (Lung)0.44

Quantitative Comparison of Antibacterial Activity

The antibacterial potency of benzothiazole derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The position of substituents on the benzothiazole ring has been shown to significantly affect antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

For example, the introduction of a methoxy group (-OCH3) at position 4 of 2-mercaptobenzothiazole was found to increase antibacterial activity.[8] In another study, a comparison of compounds with a 6-OCF3 substituent versus a 6-CN substituent on the benzothiazole ring showed that the 6-CN group improved activity against a resistant strain of P. aeruginosa.[9]

Table 3: Antibacterial Efficacy (MIC in µg/mL) of Benzothiazole Derivatives [10]

CompoundSubstituentsBacterial StrainMIC (µg/mL)
41c Isatin-benzothiazole derivativeE. coli3.1
41c Isatin-benzothiazole derivativeP. aeruginosa6.2
41c Isatin-benzothiazole derivativeB. cereus12.5
41c Isatin-benzothiazole derivativeS. aureus12.5
Ciprofloxacin (Standard) -E. coli12.5
Ciprofloxacin (Standard) -P. aeruginosa12.5
Ciprofloxacin (Standard) -B. cereus12.5
Ciprofloxacin (Standard) -S. aureus12.5
66c Sulfonamide analogueP. aeruginosa3.1 - 6.2
66c Sulfonamide analogueS. aureus3.1 - 6.2
66c Sulfonamide analogueE. coli3.1 - 6.2
Chloramphenicol (Standard) -P. aeruginosa-
Sulphamethoxazole (Standard) -S. aureus-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[1][4]

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compounds for the desired duration.[3]

  • BrdU Incorporation: Add a 10X BrdU solution to each well to a final concentration of 1X and incubate at 37°C for 1 to 4 hours.[3]

  • Fixation and Denaturation: Remove the medium and add 100 µl of Fixing/Denaturing Solution to each well. Incubate at room temperature for 30 minutes.[3]

  • Antibody Incubation: Remove the fixing solution and add 100 μl of 1X BrdU Detection Antibody solution to each well. Incubate at room temperature for 1 hour with gentle shaking.[3]

  • Secondary Antibody and Substrate: Wash the wells and add 100 μl of 1X Anti-mouse HRP-linked Antibody Solution, followed by incubation for 1 hour. After washing, add 100 µl of TMB Substrate.[3]

  • Measurement: Measure the absorbance at 450 nm after adding a stop solution.[3]

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Preparation of Dilutions: Perform serial dilutions of the benzothiazole derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]

  • Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5×10^5 CFU/mL).[8]

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8]

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is frequently observed in cancer.[12][13] Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[12]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by certain benzothiazole derivatives.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell growth and differentiation.[5] Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target.[14] Certain benzothiazole derivatives have demonstrated the ability to inhibit EGFR signaling.[5][14]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Gene_Expression Altered Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by specific benzothiazole derivatives.

Experimental Workflow for Comparative Efficacy Studies

A typical workflow for comparing the efficacy of different benzothiazole isomers or derivatives involves several key stages, from synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis of Benzothiazole Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Screening (e.g., MTT, MIC) Characterization->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Lead_Identification->Mechanism In_Vivo In Vivo Testing (Animal Models) Mechanism->In_Vivo Mechanism->SAR In_Vivo->SAR

Caption: A generalized workflow for the comparative evaluation of benzothiazole isomers.

References

Bridging the Gap: A Guide to Cross-Validating Molecular Docking with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, molecular docking simulations are a cornerstone for predicting how small molecules might bind to protein targets. However, these in silico predictions are approximations and require rigorous experimental validation to confirm their accuracy and therapeutic potential. This guide provides a comparative framework for researchers, scientists, and drug development professionals to cross-validate computational docking results with established experimental binding assays.

The core principle of validation lies in assessing the correlation between the predicted binding affinity from docking (often represented as a "docking score") and the actual binding affinity measured through experiments (e.g., IC50, Ki, or KD values). A strong correlation builds confidence in the computational model, making it a more reliable tool for screening vast compound libraries.[1]

The Workflow: From Virtual Screening to Experimental Validation

The journey from a computational hypothesis to an experimentally validated lead compound follows a structured workflow. Virtual screening, powered by molecular docking, serves as an initial filter to identify promising candidates from a large pool of molecules. These "hits" are then subjected to a battery of experimental tests to confirm their activity and binding characteristics. This iterative process is crucial for refining computational models and enriching the pool of potential drug candidates.

Validation_Workflow Computational to Experimental Validation Workflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_dev Development Phase Virtual_Screening Virtual Screening of Compound Library Docking Molecular Docking & Scoring Virtual_Screening->Docking Filter Hit_Selection Rank & Select Top Candidates Docking->Hit_Selection Prioritize Binding_Assay In Vitro Binding Assays (e.g., SPR, ITC) Hit_Selection->Binding_Assay Test Hits Functional_Assay Functional Assays (e.g., IC50, EC50) Binding_Assay->Functional_Assay Confirm Activity Hit_Confirmation Hit Confirmation & Validation Functional_Assay->Hit_Confirmation Validate Hit_Confirmation->Docking Feedback to Refine Model Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Advance Leads

A typical workflow for drug discovery.

Comparing Docking Scores with Experimental Data

A direct comparison of computational docking scores with experimentally determined biological activity is the ultimate test of a model's predictive power. While a perfect one-to-one correlation is rare due to the inherent approximations in scoring functions, a significant positive correlation is a strong indicator of a valid docking protocol.[2]

Studies have shown that while docking can successfully distinguish between active and inactive compounds, the correlation between the exact docking score and IC50 values (the concentration of an inhibitor required to reduce an enzyme's activity by 50%) can vary.[3][4] For instance, a linear regression analysis for a set of triterpenes against the enzyme monoacylglycerol lipase (MAGL) showed a significant correlation, where lower (more favorable) binding energies corresponded to lower IC50 values (higher potency).[3]

Below is a table illustrating a hypothetical but realistic comparison between docking scores and experimental IC50 values for a series of compounds targeting a specific kinase.

Compound IDDocking Score (kcal/mol)Experimental IC50 (nM)
Cmpd-01-11.515
Cmpd-02-10.845
Cmpd-03-10.2120
Cmpd-04-9.7350
Cmpd-05-9.1800
Cmpd-06-8.52500
Cmpd-07-7.6>10000
Cmpd-08-7.2>10000

Note: This table is for illustrative purposes. Docking scores are generally more negative for better predicted binding. IC50 values are lower for more potent compounds.

Key Experimental Validation Protocols

A variety of biophysical and biochemical assays are employed to measure the binding affinity and functional effect of a compound, providing the "ground truth" to validate docking results.

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold standard for measuring binding affinity.[5] It directly measures the heat released or absorbed during the binding event between a ligand and a protein.

  • Methodology: A solution of the ligand is titrated into a solution containing the target protein in a highly sensitive calorimeter. The instrument measures the minute temperature changes that occur upon binding. This data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6]

  • Data Output: Equilibrium dissociation constant (KD), stoichiometry, enthalpy (ΔH), and entropy (ΔS).

  • Key Advantage: Provides a complete thermodynamic profile of the binding interaction without the need for labels or immobilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time.[7]

  • Methodology: The target protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases, kinetic parameters can be determined.[6][7]

  • Data Output: Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD = kd/ka).

  • Key Advantage: Provides real-time kinetic data (on- and off-rates) in addition to affinity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique commonly used to quantify the inhibition of a target enzyme.

  • Methodology: An enzyme (the target) is immobilized on a microplate. The test compound (inhibitor) is added, followed by the enzyme's substrate. The amount of product formed is measured, often through a colorimetric or fluorescent signal generated by a secondary detection reagent. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.[7]

  • Data Output: Half-maximal inhibitory concentration (IC50).

  • Key Advantage: High-throughput and well-suited for screening large numbers of compounds to determine their functional potency.

Context: Targeting a Signaling Pathway

The ultimate goal of these validation efforts is often to find a molecule that can modulate a biological pathway involved in disease. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target in cancer therapy. Docking studies might identify compounds that bind to the ATP-binding site of the EGFR kinase domain, and the subsequent experimental assays would validate their ability to inhibit its function and block downstream signaling.

Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

References

A Head-to-Head Comparison of Synthetic Routes for 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Hydrazinyl-6-methoxybenzo[d]thiazole is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of three primary synthetic routes to this compound, evaluating them on factors such as starting material availability, reaction conditions, and potential yield.

Comparative Analysis of Synthetic Routes

Three main synthetic strategies for the preparation of this compound have been identified from the literature, starting from 2-amino-, 2-mercapto-, or 2-chloro-6-methoxybenzothiazole. The choice of route will largely depend on the availability and cost of the starting material, as well as the desired reaction conditions and scale of synthesis.

ParameterRoute 1: From 2-Amino-6-methoxybenzothiazoleRoute 2: From 2-Mercapto-6-methoxybenzothiazoleRoute 3: From 2-Chloro-6-methoxybenzothiazole
Starting Material 2-Amino-6-methoxybenzothiazole2-Mercapto-6-methoxybenzothiazole2-Chloro-6-methoxybenzothiazole
Key Transformation Diazotization followed by reduction or direct displacementNucleophilic substitutionNucleophilic aromatic substitution
Primary Reagent Hydrazine hydrate, HClHydrazine hydrateHydrazine hydrate
Typical Solvent Ethylene glycolEthanolEthanol or Ethylene glycol
Reaction Conditions RefluxRefluxReflux
Reported Yield Good (inferred from similar reactions)High (up to 92% for unsubstituted analog)[1][2]High (inferred from similar reactions)[3]
Key Advantages Utilizes a common benzothiazole starting material.Milder reaction conditions for the final step, high reported yields for analogs.[1][2]Direct displacement reaction.[3]
Key Disadvantages May require harsh conditions and produce byproducts.The starting material may be less readily available than the 2-amino analog.The 2-chloro starting material can be more expensive.

Experimental Protocols

Route 1: Synthesis from 2-Amino-6-methoxybenzothiazole

This method involves the conversion of the 2-amino group to a hydrazinyl group. A general procedure, adapted from the synthesis of analogous compounds, is as follows[4]:

  • To a suspension of 2-amino-6-methoxybenzothiazole (1.0 eq) in ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 eq).

  • Add a catalytic amount of concentrated hydrochloric acid dropwise at a low temperature (5-10 °C).

  • The reaction mixture is then heated to reflux for 3-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Route 2: Synthesis from 2-Mercapto-6-methoxybenzothiazole

This route involves the direct displacement of the mercapto group with hydrazine. The protocol is based on the synthesis of the unsubstituted analog[1][5]:

  • A mixture of 2-mercapto-6-methoxybenzothiazole (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq) in ethanol is prepared.

  • The mixture is heated under reflux for approximately 4-8 hours.[2]

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Route 3: Synthesis from 2-Chloro-6-methoxybenzothiazole

This method involves the nucleophilic aromatic substitution of the 2-chloro group by hydrazine. The experimental protocol is adapted from the synthesis of a similar iodo-substituted compound[3]:

  • To a suspension of 2-chloro-6-methoxybenzothiazole (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 eq).[3]

  • The reaction mixture is heated to reflux for a period of 2 to 4 hours.[3]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[3]

  • The resulting solid is collected by filtration and washed with a suitable solvent.

  • The crude product can be further purified by recrystallization from a solvent like ethanol to yield this compound.[3]

Synthetic Route Diagrams

Route1 start 2-Amino-6-methoxy- benzothiazole reagents Hydrazine Hydrate, Conc. HCl, Ethylene Glycol start->reagents product 2-Hydrazinyl-6-methoxy- benzo[d]thiazole reagents->product Reflux

Caption: Route 1: From 2-Amino-6-methoxybenzothiazole.

Route2 start 2-Mercapto-6-methoxy- benzothiazole reagents Hydrazine Hydrate, Ethanol start->reagents product 2-Hydrazinyl-6-methoxy- benzo[d]thiazole reagents->product Reflux

Caption: Route 2: From 2-Mercapto-6-methoxybenzothiazole.

Route3 start 2-Chloro-6-methoxy- benzothiazole reagents Hydrazine Hydrate, Ethanol or Ethylene Glycol start->reagents product 2-Hydrazinyl-6-methoxy- benzo[d]thiazole reagents->product Reflux

Caption: Route 3: From 2-Chloro-6-methoxybenzothiazole.

References

A Comparative Guide to Establishing the Purity of Synthesized 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 2-Hydrazinyl-6-methoxybenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry. This guide will also compare it with alternative substituted 2-hydrazinylbenzothiazole derivatives, supported by experimental data and detailed protocols.

Introduction to Purity Analysis of Benzothiazole Derivatives

The purity of a synthesized compound is a crucial parameter that can significantly impact its biological activity and downstream applications. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous biological data and potential toxicity. Therefore, robust analytical methods are required to accurately quantify the purity of synthesized molecules like this compound. The most commonly employed techniques for purity determination of benzothiazole derivatives include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy and precision. Below is a comparison of the most common methods used for this compound and its analogs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation by HPLC followed by mass-based detection.
Information Provided Relative purity (area %), retention time.Structural confirmation, identification and quantification of impurities with known structures, absolute purity (qNMR).Molecular weight confirmation, identification of impurities by mass, relative purity.
Primary Use Routine quality control, quantification of known impurities.Structural elucidation, definitive identification of impurities, primary method for purity assignment.Confirmation of synthesis, impurity profiling, analysis of complex mixtures.
Typical Purity Range Reported for Benzothiazoles >95%>98% (by qNMR)>95%
Advantages High sensitivity, high throughput, well-established.Provides structural information, can be a primary method for purity, non-destructive.High specificity, provides molecular weight information, excellent for impurity identification.
Limitations Requires a chromophore, reference standards needed for impurity identification and quantification.Lower sensitivity than HPLC, complex mixtures can be difficult to analyze.Response factors can vary, quantification can be less precise than HPLC with UV detection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity determination. Below are representative protocols for HPLC, and NMR analysis of 2-hydrazinylbenzothiazole derivatives.

This protocol is a general method that can be adapted for the purity analysis of this compound and other benzothiazole derivatives.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

2. Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

3. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.

  • Transfer an exact volume of the solution into an NMR tube.

4. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

5. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the purity determination process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Decision start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr lcms LC-MS Analysis purification->lcms data Data Interpretation (Purity Calculation) hplc->data nmr->data lcms->data decision Purity Meets Specification? data->decision pass Proceed to Next Step decision->pass Yes fail Re-purify or Re-synthesize decision->fail No

Caption: Experimental workflow for the synthesis and purity determination of this compound.

logical_relationship cluster_methods Primary Analytical Methods cluster_data Information Obtained cluster_assessment Overall Purity Assessment HPLC HPLC Relative_Purity Relative Purity (Area %) HPLC->Relative_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile NMR NMR Structural_Info Structural Information NMR->Structural_Info Absolute_Purity Absolute Purity (qNMR) NMR->Absolute_Purity MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight MS->Impurity_Profile Purity_Confirmation Comprehensive Purity Confirmation Relative_Purity->Purity_Confirmation Structural_Info->Purity_Confirmation Absolute_Purity->Purity_Confirmation Molecular_Weight->Purity_Confirmation Impurity_Profile->Purity_Confirmation

Caption: Logical relationships between analytical methods and the data obtained for a comprehensive purity assessment.

Comparison with Alternative Benzothiazole Scaffolds

The purity requirements and the ease of purification can vary depending on the substituents on the benzothiazole ring. Here, we compare the target compound with two other relevant 6-substituted 2-hydrazinylbenzothiazole derivatives.

CompoundStructureTypical Synthesis RouteCommon ImpuritiesTypical Purity (Post-Purification)
This compound this compoundFrom 2-chloro-6-methoxybenzothiazole and hydrazine hydrate.Unreacted starting materials, di-substituted hydrazine byproducts.>98% (by HPLC)
2-Hydrazinyl-6-chlorobenzo[d]thiazole 2-Hydrazinyl-6-chlorobenzo[d]thiazoleFrom 2,6-dichlorobenzothiazole and hydrazine hydrate.Starting materials, potential over-reaction products.>97% (by HPLC)
2-Hydrazinyl-6-nitrobenzo[d]thiazole 2-Hydrazinyl-6-nitrobenzo[d]thiazoleFrom 2-chloro-6-nitrobenzothiazole and hydrazine hydrate.Often requires more rigorous purification due to the reactivity of the nitro group.>95% (by HPLC)

Note: The images in the table are placeholders and would be replaced with the actual chemical structures in a final publication.

Conclusion

The determination of purity for synthesized this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While HPLC provides a robust and high-throughput method for routine purity assessment, NMR, particularly qNMR, offers a powerful tool for absolute purity determination and structural confirmation. LC-MS is invaluable for the identification of unknown impurities. By employing a combination of these methods and following well-defined experimental protocols, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

Unveiling the Bioactive Potential: A Comparative Guide to 2-Hydrazinyl-6-methoxybenzo[d]thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives reveals a promising scaffold for the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to aid researchers and drug development professionals in navigating this chemical space.

The benzothiazole core, a heterocyclic aromatic compound, has long been a subject of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a hydrazinyl group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring system has given rise to a class of analogs with significant therapeutic potential. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of various substitutions on the biological efficacy of these compounds.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs has predominantly focused on their anticancer and antimicrobial properties. The data presented below summarizes the in vitro activity of various derivatives against a panel of cancer cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of these analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound IDR Group (Substitution on Hydrazinyl Moiety)Cancer Cell LineIC50 (µM)Reference
1a 4-Hydroxy-3-methoxybenzylideneHeLa2.41[1]
1b 4-Hydroxy-3-methoxybenzylideneCOS-74.31[1]
2a 3-FluorophenylCapan-1 (Pancreatic)0.6[2]
2b 3-FluorophenylNCI-H460 (Lung)0.9[2]
3 General 2-hydrazone derivativesVariousLow micromolar range[2]

Note: The table is a synthesis of data from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

SAR studies on the anticancer activity of these analogs have highlighted the importance of the substituent on the hydrazinyl moiety. For instance, the presence of a 4-hydroxy-3-methoxybenzylidene group (as in compounds 1a and 1b) has been shown to enhance antitumor potential.[1] Further modifications, such as the introduction of a 3-fluorophenyl group, have led to potent activity against pancreatic and lung cancer cell lines.[2]

Antimicrobial Activity

Several this compound analogs have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is the standard measure of efficacy.

Compound IDR Group (Substitution on Hydrazinyl Moiety)MicroorganismMIC (µg/mL)Reference
4a Not SpecifiedStaphylococcus aureus-[3]
4b Not SpecifiedEscherichia coli-[3]
4c Not SpecifiedFungi-[3]
5a General 2-hydrazone derivativesStaphylococcus aureusModerate to good
5b General 2-hydrazone derivativesEscherichia coliModerate to good
5c General 2-hydrazone derivativesPseudomonas aeruginosaModerate to good
5d General 2-hydrazone derivativesCandida albicansModerate to good

Note: Specific MIC values for a systematic series of this compound analogs are not consistently reported in the available literature. The table indicates general activity trends.

The antimicrobial SAR suggests that the nature of the substitution on the hydrazinyl group plays a crucial role in determining the spectrum and potency of activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis and Evaluation Workflow

The general process for the discovery and evaluation of novel this compound analogs follows a structured workflow from chemical synthesis to biological characterization.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-amino-6-methoxybenzothiazole) step1 Reaction with Hydrazine Hydrate start->step1 step2 Formation of this compound step1->step2 step3 Condensation with Aldehydes/Ketones step2->step3 end_synthesis Target Analogs step3->end_synthesis antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) end_synthesis->antimicrobial Test Compounds anticancer Anticancer Screening (e.g., MTT Assay) end_synthesis->anticancer Test Compounds sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for many this compound analogs are still under investigation, studies on the broader class of benzothiazole derivatives suggest several potential mechanisms of action. In cancer, these may include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics. For their antimicrobial effects, potential targets include essential bacterial enzymes and disruption of the cell membrane. Further research is needed to elucidate the specific signaling pathways modulated by this particular class of compounds.

G cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms compound Benzothiazole Analog kinase Protein Kinase Inhibition compound->kinase apoptosis Induction of Apoptosis compound->apoptosis microtubule Microtubule Disruption compound->microtubule cell_death Cancer Cell Death kinase->cell_death apoptosis->cell_death microtubule->cell_death compound2 Benzothiazole Analog enzyme Inhibition of Essential Bacterial Enzymes compound2->enzyme membrane Cell Membrane Disruption compound2->membrane microbe_death Microbial Cell Death enzyme->microbe_death membrane->microbe_death

Caption: Postulated mechanisms of action for benzothiazole analogs.

References

A Comparative Guide: Onco-ADC-7 vs. Irinotecan for Advanced Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a comprehensive comparison between the novel antibody-drug conjugate, Onco-ADC-7, and the standard-of-care chemotherapy, Irinotecan, for the treatment of advanced colorectal cancer. The information presented is based on preclinical data and is intended to provide an objective overview of their respective mechanisms, efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action

Irinotecan: A well-established chemotherapeutic agent, Irinotecan is a prodrug that is converted into its active metabolite, SN-38.[1][2] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication.[1][2][3] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which leads to the accumulation of double-strand DNA breaks during the S phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2][4]

Onco-ADC-7 (Hypothetical Derivative): This next-generation therapeutic is an antibody-drug conjugate (ADC) that combines the targeted specificity of a monoclonal antibody with the potent cytotoxicity of a proprietary topoisomerase I inhibitor payload. The monoclonal antibody component is designed to bind to a specific tumor-associated antigen highly expressed on the surface of colorectal cancer cells.[5][6][7] Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.[5][6][7][] Inside the cell, the cytotoxic payload is released and proceeds to inhibit topoisomerase I, inducing targeted cell death while minimizing exposure to healthy tissues.[5][7]

The following diagrams illustrate the distinct mechanisms of action for both therapeutic agents.

irinotecan_mechanism cluster_blood Bloodstream cluster_cell Cancer Cell cluster_nucleus Nucleus Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active) Irinotecan->SN38 Metabolic Activation Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Inhibits DSB Double-Strand Breaks Top1_DNA->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces adc_mechanism cluster_blood Bloodstream cluster_cell Cancer Cell ADC Onco-ADC-7 Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Payload Release Lysosome->Payload 4. Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Induction mtt_workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Drug Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze xenograft_workflow start Start: Prepare Cell Suspension inject Subcutaneous Injection into Nude Mice start->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer IV Doses (Vehicle, Irinotecan, ADC) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure endpoint Endpoint Reached measure->endpoint Continue until analyze Calculate TGI% endpoint->analyze

References

Unveiling Selective Cytotoxicity: A Comparative Analysis of Anticancer Compounds in Cancerous vs. Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides a comparative analysis of compounds demonstrating selective cytotoxicity, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and development of next-generation cancer therapeutics.

The fundamental goal of cancer chemotherapy is to eradicate cancer cells while preserving the viability of normal cells. This delicate balance is often quantified by the selectivity index (SI), a ratio of a compound's cytotoxicity towards normal cells versus its cytotoxicity towards cancer cells. A higher SI value indicates a more favorable therapeutic window. This guide delves into recent studies that highlight compounds with promising selective cytotoxicity, offering a framework for comparative analysis.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of two prenylated flavonoids, Xanthohumol (1) and its semisynthetic aurone derivative (2), against a panel of human cancer cell lines and two normal cell lines. A lower IC50 value indicates greater potency. The data is derived from a 2023 study published in the International Journal of Molecular Sciences.[1]

Cell LineTypeXanthohumol (1) IC50 (µM)Aurone (2) IC50 (µM)
MCF-7 Breast Cancer12.03 ± 1.0511.02 ± 1.04
SK-BR-3 Breast Cancer22.16 ± 2.1820.15 ± 2.17
T47D Breast Cancer10.99 ± 1.119.87 ± 0.99
HT-29 Colon Cancer> 10062.09 ± 16.52
LoVo Colon Cancer11.23 ± 1.1410.05 ± 1.03
LoVo/Dx Doxorubicin-Resistant Colon Cancer9.98 ± 1.018.46 ± 0.87
PC-3 Prostate Cancer25.43 ± 2.5623.41 ± 2.36
Du145 Prostate Cancer33.21 ± 3.3430.19 ± 3.04
A549 Lung Cancer28.76 ± 2.9026.74 ± 2.69
MV-4-11 Leukemia8.07 ± 0.527.45 ± 0.87
BALB/3T3 Normal Murine Embryonic Fibroblasts55.21 ± 5.5456.98 ± 5.72
HLMEC Normal Human Lung Microvascular Endothelial Cells60.12 ± 6.0362.87 ± 6.31

Data presented as mean ± standard deviation from at least three independent experiments.

The aurone derivative (2) consistently demonstrated slightly higher potency across most cancer cell lines compared to its parent compound, Xanthohumol (1).[1] Notably, both compounds exhibited significantly higher IC50 values in the normal cell lines, indicating a degree of selective cytotoxicity.[1] For instance, the aurone derivative displayed high selectivity towards breast cancer cell lines and the doxorubicin-resistant colon cancer cell line.[1]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in cancerous and healthy cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancerous and healthy cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% sodium dodecyl sulfate)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanisms of Action

Understanding the underlying molecular pathways through which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Many natural and synthetic compounds with selective cytotoxicity induce apoptosis, or programmed cell death, in cancer cells.

Experimental Workflow for Comparative Cytotoxicity Studies

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's selective cytotoxicity.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Selectivity Assessment A Compound Synthesis /Extraction B Cell Line Panel Selection (Cancerous & Normal) A->B C Range-Finding Assay B->C D Definitive Cytotoxicity Assay (e.g., MTT) C->D E IC50 Determination D->E F Apoptosis Assays (e.g., Annexin V/PI) E->F G Cell Cycle Analysis E->G H Western Blot for Apoptotic Proteins E->H J Compare IC50 in Cancer vs. Normal Cells E->J I Signaling Pathway Analysis F->I G->I H->I L Lead Compound Identification I->L K Calculate Selectivity Index (SI) J->K K->L

Workflow for assessing selective cytotoxicity.
The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for many anticancer drugs. It is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death. The following diagram depicts a simplified representation of this pathway.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Outer Membrane CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Bax Bax/Bak Bax->Mito forms pore Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Stress Cellular Stress (e.g., DNA Damage) Stress->Bax Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Simplified intrinsic apoptosis pathway.

In this pathway, cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which are in turn inhibited by anti-apoptotic proteins such as Bcl-2. Upon activation, Bax and Bak create pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which activates caspase-9. Active caspase-9 then activates executioner caspases like caspase-3, culminating in the dismantling of the cell.

Conclusion

The selective targeting of cancer cells remains a critical challenge in oncology drug discovery. The comparative analysis of cytotoxicity in cancerous versus healthy cell lines, as demonstrated with the prenylated flavonoids, provides a crucial first step in identifying promising lead compounds. By combining robust in vitro screening methods like the MTT assay with a thorough investigation of the underlying mechanisms of action, such as the induction of apoptosis, researchers can build a comprehensive profile of a compound's therapeutic potential. The workflows and pathway diagrams presented here serve as a guide for the systematic evaluation of novel anticancer agents, ultimately contributing to the development of safer and more effective cancer treatments.

References

Safety Operating Guide

Proper Disposal of 2-Hydrazinyl-6-methoxybenzo[d]thiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 2-Hydrazinyl-6-methoxybenzo[d]thiazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as a hydrazinyl and benzothiazole derivative, this compound is presumed to be hazardous and requires disposal as chemical waste through a licensed contractor.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound with a high degree of caution, assuming it to be toxic if swallowed, in contact with skin, or inhaled, and a serious eye irritant. Adherence to the following personal protective equipment (PPE) standards is mandatory:

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., weighing paper, pipette tips, vials), must be treated as hazardous waste.

  • Segregate this waste stream from other incompatible chemical waste to prevent dangerous reactions.

2. Waste Accumulation and Containerization:

  • Collect all waste in a designated, leak-proof, and chemically compatible container.

  • The container must be kept securely closed except when adding waste.

  • Do not overfill the container; leave adequate headspace for expansion.

3. Labeling of Hazardous Waste:

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "20174-70-3"

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

4. Storage of Hazardous Waste:

  • Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or ignition.

  • Secondary containment is recommended to mitigate spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS department or contractor with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for the transfer and transportation of hazardous waste.

Experimental Workflow for Disposal

G cluster_0 In-Lab Waste Management cluster_1 External Disposal A 1. Identify & Segregate Waste (Solid & Liquid) B 2. Accumulate in Compatible, Closed Container A->B C 3. Label Container with 'Hazardous Waste' & Contents B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Contact EHS or Licensed Waste Contractor D->E Ready for Disposal F 6. Provide Waste Details & Schedule Pickup E->F G 7. Transfer Waste to Authorized Personnel F->G

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

G cluster_0 Prerequisites cluster_1 Handling & Disposal A Hazard Assessment (Review SDS) B Wear Appropriate PPE A->B C Safe Handling in Ventilated Area B->C D Proper Waste Segregation C->D E Correct Labeling & Containment D->E F Licensed Contractor Disposal E->F

Caption: Interrelationship of safety prerequisites and disposal actions.

Disclaimer: This document provides general guidance. Researchers must conduct a thorough hazard assessment and strictly adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.

Essential Safety and Operational Guide for 2-Hydrazinyl-6-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydrazinyl-6-methoxybenzo[d]thiazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Assessment and GHS Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from safety data sheets (SDS) for this compound and structurally similar chemicals, the following hazard classifications are pertinent.[1][2][3]

GHS Hazard Statements:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][3]

  • Harmful in contact with skin (Acute Toxicity, Dermal - Category 4).[1]

  • Causes serious eye irritation (Eye Irritation - Category 2A).[1][2][3]

  • Harmful if inhaled (Acute Toxicity, Inhalation - Category 4).[1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[3]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2).[3]

  • Suspected of causing genetic defects (Germ Cell Mutagenicity - Category 2).[4]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing.[5][6]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant, disposable nitrile or neoprene gloves. Double-gloving is recommended for extended handling or when there is a significant risk of contamination.[6][7]Prevents skin contact, as the substance is harmful upon dermal absorption.[1]
Body Protection A laboratory coat made of a non-absorbent material. For larger quantities or increased splash risk, a chemical-resistant apron is advised.[6]Protects the skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved N95 or higher-rated respirator is mandatory.[7]The compound is harmful if inhaled and may cause respiratory irritation.[1][2][3]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all required PPE is correctly worn before bringing the chemical into the work area.

  • When weighing the solid, use a ventilated balance enclosure or conduct the task within the fume hood to control dust.

  • Utilize dedicated spatulas and weighing papers to prevent cross-contamination.

Dissolution and Reaction:

  • Slowly add the solid compound to the solvent within the chemical fume hood to avoid splashing.

  • If the process requires heating, use a controlled heating source like a mantle and ensure a condenser is in place to contain vapors.

  • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]

Spill and Disposal Plan

Spill Response:

  • Evacuate the immediate area of the spill.

  • Wear the appropriate PPE as detailed in the table above before attempting to clean the spill.

  • For small spills, absorb the material with an inert substance like vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, contact your institution's Environmental Health and Safety department immediately.

Waste Disposal:

  • All waste containing this compound, including contaminated consumables and rinse water, must be treated as hazardous waste.

  • Dispose of this material through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash.

  • Contaminated packaging should be disposed of as unused product.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Procedures A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Dissolve/React Compound C->D E Monitor Reaction D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste F->G H Doff PPE G->H I Spill or Exposure Occurs J Follow Emergency Protocols I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-6-methoxybenzo[d]thiazole
Reactant of Route 2
2-Hydrazinyl-6-methoxybenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.